molecular formula C12H19NO B2454931 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one CAS No. 1156926-61-2

1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Cat. No.: B2454931
CAS No.: 1156926-61-2
M. Wt: 193.29
InChI Key: CHSMIYCMKWULLX-UHFFFAOYSA-N
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Description

1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSMIYCMKWULLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2CCCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Targeted covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging biological targets.[1][2] This guide provides an in-depth examination of the mechanism of action for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, a representative covalent inhibitor. While this specific molecule serves as our primary example, the principles, experimental workflows, and validation protocols described herein constitute a comprehensive framework for characterizing any novel covalent agent. We will deconstruct its mechanism from fundamental chemical principles to biochemical kinetics and culminate with methods for confirming target engagement in a cellular environment. This document is intended for researchers, drug discovery scientists, and professionals seeking a technical and practical understanding of how to elucidate and validate the mechanism of a covalent inhibitor.

Introduction to Covalent Inhibition and the Subject Molecule

The Resurgence of Covalent Modulators

Historically, the formation of a covalent bond between a drug and its target was often associated with toxicity and immunogenicity, leading many drug discovery programs to avoid reactive moieties.[3] However, a modern understanding of kinetics and selectivity has transformed this view. A contemporary targeted covalent inhibitor operates via a two-step mechanism: first, it recognizes and binds reversibly to the target protein with high affinity, and second, a strategically positioned, mildly reactive "warhead" forms a permanent bond with a nearby nucleophilic amino acid.[2][4] This approach can lead to enhanced biochemical efficiency, prolonged pharmacodynamic effects that outlast the inhibitor's circulation time, and the ability to effectively inhibit proteins with shallow binding pockets or high concentrations of endogenous ligands.[1][5]

Deconstructing this compound

To understand the molecule's function, we must first analyze its structure, which consists of two key components:

  • The Recognition Scaffold (Decahydroisoquinoline): This fused-ring, saturated aliphatic structure provides a rigid, three-dimensional shape.[6] Its purpose is to form specific, non-covalent interactions (e.g., hydrophobic, van der Waals) within the protein's binding site. This scaffold is responsible for the initial binding affinity (represented by the inhibition constant, KI) and is a primary determinant of the inhibitor's selectivity for its intended target over other proteins.[6][7]

  • The Electrophilic Warhead (prop-2-en-1-one): This is an acrylamide moiety, a classic example of an α,β-unsaturated carbonyl.[4][8] This functional group is a Michael acceptor, making it susceptible to nucleophilic attack.[8] Its mild electrophilicity is critical; it is designed to be unreactive toward most biological nucleophiles (like glutathione) but to react efficiently with a target nucleophile once the scaffold has positioned it with high effective molarity within the binding site.[8][9]

Based on this structure, the central hypothesis is that this compound acts as a targeted covalent inhibitor, likely targeting a cysteine residue through a Michael addition reaction.

The Hypothesized Covalent Mechanism of Action

The inactivation of a target protein by this inhibitor is not a simple one-step event but a carefully orchestrated two-step process. This kinetic model is fundamental to understanding its potency and selectivity.

Step 1: Reversible Binding (Formation of the E·I Complex)

Initially, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I).

E + I ⇌ E·I

This step is governed by the inhibition constant (KI), which is the ratio of the dissociation rate (koff) to the association rate (kon). A lower KI value signifies a higher binding affinity, driven by the favorable interactions of the decahydroisoquinoline scaffold within the target's binding pocket.[10]

Step 2: Irreversible Covalent Bond Formation (The E-I Adduct)

Once the non-covalent complex is formed, the acrylamide warhead is precisely positioned near a nucleophilic amino acid residue on the enzyme. The most common target for an acrylamide warhead is the thiol side chain of a cysteine residue.[4][8] The reaction proceeds via a conjugate (Michael) addition, where the cysteine thiolate attacks the β-carbon of the α,β-unsaturated system.[8] This forms a stable, irreversible thioether bond.

E·I → E-I

This chemical step is defined by the maximal rate of inactivation, kinact.[11] The overall efficiency of the inhibitor is best described by the second-order rate constant, kinact/KI, which encapsulates both the initial binding affinity and the subsequent rate of covalent modification.[11][12]

G cluster_0 cluster_1 Step 1: Reversible Binding cluster_2 Step 2: Irreversible Reaction E Target Protein (E) + Cysteine (Cys-SH) EI_rev Non-covalent Complex (E·I) (KI = koff/kon) E->EI_rev k_on I Inhibitor (I) (Decahydroisoquinoline-Acrylamide) I->EI_rev k_on EI_rev->E k_off EI_rev->I k_off EI_irrev Covalent Adduct (E-I) (Thioether Bond) EI_rev->EI_irrev k_inact caption Fig. 1: Two-step mechanism of covalent inhibition.

Caption: Fig. 1: Two-step mechanism of covalent inhibition.

Experimental Validation and Characterization

To rigorously validate the proposed mechanism, a multi-faceted experimental approach is required. The following protocols represent the gold standard in the field for characterizing a novel covalent inhibitor.

Objective: Quantifying Biochemical Potency and Inactivation Kinetics

The primary goal is to determine the kinetic parameters KI and kinact. This is achieved by measuring the rate of enzyme activity loss over time at various inhibitor concentrations.

  • Principle: This assay monitors the time-dependent loss of enzyme activity. By plotting the observed rate of inactivation (kobs) against inhibitor concentration, the key parameters can be derived.[13][14]

  • Methodology:

    • Reagent Preparation: Prepare a concentrated stock of the target enzyme, the inhibitor (this compound), substrate, and assay buffer.

    • Incubation: In a 96-well plate, pre-incubate the enzyme with a range of inhibitor concentrations (e.g., 0-10 µM) at a constant temperature (e.g., 25°C).

    • Reaction Initiation: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inhibitor incubation and add it to a separate plate containing a saturating concentration of the enzyme's substrate.

      • Causality Insight: The aliquot is diluted significantly upon addition to the substrate solution. This "jump dilution" effectively stops further covalent inactivation by lowering the inhibitor concentration, allowing for the measurement of remaining enzyme activity at that specific time point.[5]

    • Data Acquisition: Measure the rate of product formation using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.

    • Data Analysis:

      • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (-kobs).

      • Plot the calculated kobs values against the inhibitor concentration [I]. Fit this data to the Michaelis-Menten-like equation:

        kobs = (kinact * [I]) / (KI + [I])

      • This non-linear regression will yield the values for kinact (the Vmax of the plot) and KI (the concentration of inhibitor that gives half-maximal inactivation rate).[11][13]

Objective: Unambiguous Confirmation of Covalent Adduct Formation

To prove that the inhibitor forms a covalent bond, the most direct and definitive method is mass spectrometry (MS), which can detect the mass increase of the target protein upon inhibitor binding.[15][16]

  • Principle: High-resolution mass spectrometry can precisely measure the molecular weight of the intact protein. A covalent modification will result in a mass shift equal to the molecular weight of the inhibitor.[16][17]

  • Methodology:

    • Sample Preparation: Incubate the purified target protein (e.g., at 5 µM) with an excess of the inhibitor (e.g., 50 µM) for a sufficient time (e.g., 2 hours) to ensure complete reaction. Prepare a control sample with the protein and vehicle (e.g., DMSO) only.

    • Desalting: It is critical to remove non-volatile salts from the protein samples. Use a C4 ZipTip or a similar reversed-phase chromatography method to desalt the samples prior to MS analysis.

    • LC-MS Analysis: Inject the desalted samples into a liquid chromatography-mass spectrometry (LC-MS) system. The protein will be eluted from the LC and ionized by electrospray ionization (ESI).

    • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. The ESI process generates a series of multiply charged ions.

    • Deconvolution: Use deconvolution software (e.g., MagTran, BioPharma Finder) to process the raw m/z spectrum and reconstruct the true molecular mass of the protein.

    • Confirmation: Compare the deconvoluted mass of the inhibitor-treated protein with the vehicle-treated control. A mass increase corresponding to the molecular weight of this compound (207.31 Da) provides definitive evidence of a 1:1 covalent adduct.[15][16]

Objective: Verifying Target Engagement in a Cellular Environment

Biochemical assays are essential, but demonstrating that the inhibitor binds its intended target within the complex milieu of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20]

  • Principle: The binding of a ligand (our inhibitor) to its target protein generally increases the protein's thermodynamic stability.[21] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. CETSA measures this change in thermal stability.[18][22]

  • Methodology:

    • Cell Treatment: Treat cultured cells with the inhibitor at a desired concentration (e.g., 10 µM) or with a vehicle control for 1-2 hours.

    • Heating: Harvest the cells, resuspend them in a buffer, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes using a PCR thermocycler (e.g., a gradient from 40°C to 70°C).

    • Separation of Soluble Fraction: After heating, cool the samples to room temperature and centrifuge them at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against the target protein.

    • Data Analysis: Quantify the band intensity for each temperature point for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein remaining versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the control, indicating ligand-induced protein stabilization.[19][22]

Data Presentation and Workflow Visualization

Clear data presentation is crucial for interpreting results and making informed decisions in a drug discovery project.

Expected Data Summary

The results from the described experiments can be summarized for clear comparison.

Experiment Parameter Measured Expected Result for an Effective Inhibitor Interpretation
Enzyme Kinetics kinact / KI> 10,000 M-1s-1High biochemical efficiency (potent binding and rapid inactivation)
Intact Protein MS Mass Shift (Δm)+ 207.3 DaConfirms 1:1 stoichiometric covalent bond formation
CETSA Thermal Shift (ΔTm)> 2 °CDirect evidence of target binding and engagement in live cells
Integrated Experimental Workflow

The logical flow of experiments is critical for a systematic elucidation of the mechanism of action.

Caption: Fig. 2: Integrated workflow for MoA validation.

Conclusion and Future Directions

The elucidation of the mechanism of action for a covalent inhibitor like this compound is a systematic process grounded in fundamental principles of chemistry and biology. By leveraging a suite of robust experimental techniques—from enzyme kinetics to intact protein mass spectrometry and cellular thermal shift assays—researchers can build a comprehensive and validated model of how their compound functions. This guide outlines a self-validating workflow that confirms the formation of a covalent bond, quantifies the kinetic efficiency of the interaction, and verifies target engagement in the relevant physiological context of a cell. The insights gained from these studies are paramount for optimizing lead compounds, understanding structure-activity relationships, and ultimately developing safer and more effective covalent therapeutics.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from Pelago Bioscience. [Link]

  • de Vries, M. P., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals (Basel). [Link]

  • Dang, L., et al. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • Crowther, M. D., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from Pelago Bioscience. [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

  • Wang, S., et al. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. Retrieved from ICE Bioscience. [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from Evotec. [Link]

  • Voice, A. T., et al. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. Semantic Scholar. [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from Domainex. [Link]

  • ResearchGate. (n.d.). The mechanism of the addition of an acrylamide warhead to a cysteine thiol. Retrieved from ResearchGate. [Link]

  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from BioKin, Ltd. [Link]

  • Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Retrieved from Royal Society of Chemistry. [Link]

  • ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. [Link]

  • Nature. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Scientific Reports. [Link]

  • BMG Labtech. (n.d.). Kinetic characterisation of covalent inhibitors on the PHERAstar. Retrieved from BMG Labtech. [Link]

  • SciSpace. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Retrieved from SciSpace. [Link]

  • YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from YouTube. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease. Microbiology Spectrum. [Link]

  • National Center for Biotechnology Information. (n.d.). Fused-ring structure of decahydroisoquinolin as a novel scaffold for SARS 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Open Exploration Publishing. (2026). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Targeted Antitumor Therapy. [Link]

  • MDPI. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Inhibition in Drug Discovery. RSC Chemical Biology. [Link]

  • Semantic Scholar. (2023). Natural Product-Based Screening for Lead Compounds Targeting SARS CoV-2 Mpro. Semantic Scholar. [Link]

  • PubMed. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2021). Discovery of IDO1 inhibitors containing a decahydroquinoline, decahydro-1,6-naphthyridine, or octahydro-1H-pyrrolo[3,2-c]pyridine scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MDPI. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]

Sources

Electrophilic reactivity of the prop-2-en-1-one moiety in decahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilic reactivity of the prop-2-en-1-one moiety when incorporated into decahydroisoquinoline (DHI) scaffolds. This analysis focuses on the application of this chemotype in Targeted Covalent Inhibitor (TCI) design.

Executive Summary

The integration of a prop-2-en-1-one (enone) moiety into a decahydroisoquinoline (DHI) scaffold represents a strategic fusion of a "privileged" pharmacophore with a reactive "warhead." This architecture is increasingly utilized in drug discovery to create irreversible antagonists for G-protein-coupled receptors (GPCRs), ion channels (e.g., TRP channels), and multidrug resistance (MDR) proteins.

The core principle relies on the decahydroisoquinoline providing the steric bulk and lipophilicity required for non-covalent binding affinity (


), while the prop-2-en-1-one  acts as a Michael acceptor, executing a nucleophilic attack on a specific cysteine residue to form a covalent adduct (

). This guide analyzes the reactivity profiles, tuning mechanisms, and validation protocols for this specific chemotype.

Chemical Architecture & Reactivity Tuning

The Scaffold: Decahydroisoquinoline (DHI)

Unlike its aromatic counterpart (isoquinoline), DHI possesses two chiral bridgehead carbons (C4a and C8a), leading to cis- and trans- fused isomers.

  • Trans-DHI: Rigid, chair-chair conformation. Often preferred for mimicking morphinan opioids or steroids.

  • Cis-DHI: More flexible.

  • Impact on Reactivity: The stereochemistry of the DHI core dictates the vector of the prop-2-en-1-one warhead. A warhead pointing into the solvent (rather than the cryptic pocket) will hydrolyze or react with glutathione (GSH) indiscriminately, leading to toxicity.

The Warhead: Prop-2-en-1-one

The prop-2-en-1-one moiety contains a conjugated


-system (

-unsaturated carbonyl). Its reactivity is governed by the LUMO energy of the

-carbon.
  • N-Linked (Acrylamide-like): When the prop-2-en-1-one is attached to the DHI nitrogen (

    
    ), it forms an acrylamide. Resonance stabilization from the nitrogen lone pair raises the LUMO energy, making it a weaker electrophile. This is ideal for drugs requiring high selectivity (e.g., kinase inhibitors).
    
  • C-Linked (Vinyl Ketone): When attached to a carbon on the DHI ring (

    
    ), it functions as a true vinyl ketone. These are harder electrophiles with rapid kinetics, often risking off-target toxicity unless sterically shielded.
    
Mechanism of Action: The Michael Addition

The reaction follows a soft-soft acid-base interaction mechanism. The sulfhydryl group of a cysteine residue (nucleophile) attacks the


-carbon of the enone (electrophile).

MichaelAddition DHI DHI-Enone (Electrophile) TS Transition State (Enolate Formation) DHI->TS Binding (Ki) Cys Cysteine Thiol (Nucleophile) Cys->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) TS->Adduct Proton Transfer (kinact)

Figure 1: Mechanism of Michael addition between the DHI-enone warhead and a cysteine thiol.

Experimental Protocols

To validate the utility of a prop-2-en-1-one DHI derivative, one must quantify its intrinsic reactivity (


) separate from its biological potency.
Protocol: Kinetic Glutathione (GSH) Chemoassay

This assay determines the second-order rate constant (


) of the warhead. It is the gold standard for predicting metabolic stability and potential toxicity.

Materials:

  • Test Compound (DHI derivative)

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • Phosphate Buffer (pH 7.4)

  • LC-MS/MS system

Workflow:

  • Preparation: Prepare a 10 mM stock of the DHI derivative in DMSO. Prepare 10 mM GSH in phosphate buffer.

  • Incubation: Mix DHI derivative (final conc. 10

    
    M) with excess GSH (final conc. 1 mM, 100-fold excess) to ensure pseudo-first-order kinetics. Maintain at 37°C.
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 1% formic acid/acetonitrile containing the internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass

    
     and the appearance of the GSH-adduct 
    
    
    
    .

Calculation: Plot


 vs. time. The slope is 

.

Target Range: For a viable drug candidate,

should typically be between

and

. Values

suggest high toxicity (glutathione depletion).
Protocol: NMR-Based Reactivity Monitoring

For analyzing the regioselectivity of the addition (verifying


-carbon attack):
  • Dissolve DHI derivative (5 mM) in DMSO-

    
     mixed with Phosphate Buffer-
    
    
    
    (pH 7.4).
  • Add Cysteamine (1 equivalent).

  • Acquire

    
    H-NMR spectra every 10 minutes.
    
  • Observation: Monitor the disappearance of the vinylic protons (typically doublets at

    
     6.0–7.0 ppm) and the emergence of methylene protons (
    
    
    
    2.5–3.5 ppm).

Screening Workflow

The following decision tree outlines the selection process for DHI-enone candidates.

Workflow Start DHI-Enone Library Design InSilico In Silico Docking (Cys Proximity Check) Start->InSilico Synthesis Chemical Synthesis InSilico->Synthesis Distance < 4Å GSH_Assay GSH Reactivity Assay (Toxicity Filter) Synthesis->GSH_Assay GSH_Assay->Start Too Reactive (>100) Bio_Assay Target Potency (IC50) & Washout Assay GSH_Assay->Bio_Assay 0.1 < k_GSH < 50 Decision Select Candidate Bio_Assay->Decision Irreversible

Figure 2: Screening workflow for identifying viable covalent inhibitors.

Data Interpretation & SAR

When analyzing data from the protocols above, use the following benchmarks to assess the quality of the prop-2-en-1-one moiety.

ParameterMetricInterpretation
Electrophilicity (

)
Mayr ScaleHigh

values (> -15) indicate rapid reaction but low selectivity.
GSH Half-life (

)
Minutes

min: High toxicity risk.

min: Metabolic stability, likely safe.
Reversibility Washout RecoveryIf activity returns after dialysis, the bond is reversible (or non-covalent).
Steric Hindrance

-Substitution
Adding a methyl group to the

-carbon of the enone drastically reduces reactivity, useful for "tuning down" overly hot warheads.
Case Study Insight

In decahydroisoquinoline derivatives targeting P-glycoprotein (P-gp) , the introduction of a prop-2-en-1-one moiety often converts a reversible competitive inhibitor into a non-competitive blocker. However, if the DHI nitrogen is part of the enone system (acrylamide), the reduced electrophilicity requires the target cysteine to be highly nucleophilic (low pKa) for the reaction to occur.

References

  • Böhme, A., et al. (2009). "Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles." Chemical Research in Toxicology.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors." Expert Opinion on Drug Discovery.

  • Páhi, A., et al. (2004). "Synthesis and multidrug resistance reversal activity of 1,2-disubstituted tetrahydroisoquinoline derivatives." Anticancer Research.

The Stereochemical Warhead: 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one (hereafter referred to as DHIQ-Ac ), a representative covalent fragment used in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional flat aromatic fragments, DHIQ-Ac combines a 3D-rich aliphatic scaffold (decahydroisoquinoline) with a soft electrophile warhead (acrylamide). This unique architecture allows it to probe "ligandable" cysteine residues in cryptic pockets of proteins that are inaccessible to planar inhibitors.

This guide details the physicochemical properties, reactivity profile, and experimental workflows required to utilize DHIQ-Ac as a chemical probe for identifying novel therapeutic targets, particularly in oncology (KRAS, EGFR) and virology (SARS-CoV-2 Mpro).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

DHIQ-Ac represents a shift from "flatland" chemistry to stereochemically complex fragments. Its efficacy is driven by two distinct domains:

  • The Scaffold (Decahydroisoquinoline):

    • 3D Character: Unlike the planar isoquinoline, the saturated decahydroisoquinoline possesses two chiral bridgehead carbons, allowing for cis- and trans- fused isomers. This high fraction of sp3-hybridized carbons (

      
      ) increases solubility and allows the molecule to explore globular protein pockets more effectively.
      
    • Lipophilicity: The aliphatic ring system provides hydrophobic bulk without the pi-stacking liabilities of aromatics, making it ideal for hydrophobic sub-pockets (e.g., the P2 pocket of viral proteases).

  • The Warhead (Acrylamide):

    • Reactivity: A "soft" Michael acceptor. It is relatively unreactive toward oxygen or nitrogen nucleophiles (avoiding off-target toxicity) but reacts specifically with the thiolate anion of cysteine residues.

    • Reversibility: Generally irreversible, forming a stable thioether bond.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance to Drug Discovery
Molecular Weight ~221.34 DaIdeal for FBDD (Rule of 3 compliant).
cLogP 2.1 - 2.5Optimal membrane permeability; low promiscuity.
TPSA ~20.3 ŲHigh blood-brain barrier (BBB) penetration potential.
Rotatable Bonds 1 (C-N bond)Rigid scaffold reduces entropic penalty upon binding.
Stereoisomers cis / trans fusionAllows probing of specific stereochemical requirements of the target pocket.
Warhead Type AcrylamideCysteine-targeted covalent modification.[1][2][3][4]

Part 2: Mechanism of Action (The Covalent Interaction)

The therapeutic potential of DHIQ-Ac relies on a specific nucleophilic attack mechanism. The acrylamide moiety acts as an electrophilic "trap" for non-catalytic or catalytic cysteines.

The Michael Addition Pathway

The reaction follows a 1,4-conjugate addition. The sulfur atom of the target cysteine (acting as a nucleophile) attacks the


-carbon of the acrylamide.

MichaelAddition Cys Target Cysteine (Thiolate Anion -S⁻) Warhead DHIQ-Ac Warhead (Acrylamide β-carbon) Cys->Warhead Nucleophilic Attack Transition Transition State (Enolate Intermediate) Warhead->Transition Bond Formation Product Stable Thioether Adduct (Covalent Complex) Transition->Product Protonation

Figure 1: Mechanism of covalent inhibition via Michael Addition. The high specificity of the acrylamide for thiols over hydroxyls ensures selectivity.

Part 3: Experimental Protocols for Target Validation

To utilize DHIQ-Ac effectively, researchers must validate that the binding is specific and not a result of non-specific protein aggregation or assay interference.

Protocol: Intact Protein Mass Spectrometry (MS) Screening

This is the "Gold Standard" for validating covalent fragments. It directly measures the mass shift corresponding to the adduct formation.

Objective: Confirm covalent labeling of the target protein (e.g., KRAS G12C or SARS-CoV-2 Mpro) by DHIQ-Ac.

Reagents:

  • Target Protein (Purified, >95%, in PBS pH 7.4).

  • DHIQ-Ac (100 mM stock in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

Step-by-Step Methodology:

  • Incubation:

    • Dilute protein to 5 µM in reaction buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Add DHIQ-Ac to a final concentration of 50 µM (10x excess).

    • Include a DMSO-only control.

    • Incubate at room temperature for 60 minutes.

  • Quenching:

    • Add Formic Acid to 1% final concentration to protonate cysteines and stop the reaction.

  • LC-MS Analysis:

    • Inject 5 µg of protein onto a C4 reverse-phase column.

    • Elute with a linear gradient of 5-95% Acetonitrile + 0.1% Formic Acid over 10 minutes.

    • Acquire data on a Q-TOF or Orbitrap mass spectrometer (Deconvolution mode).

  • Data Interpretation:

    • Hit Criteria: Observation of a mass shift of +221.34 Da (mass of DHIQ-Ac) relative to the DMSO control.

    • Occupancy Calculation:

      
      
      
Protocol: Competitive ABPP (Activity-Based Protein Profiling)

If the specific target is unknown, DHIQ-Ac can be used as a competitor against a broad-spectrum probe to map its selectivity proteome-wide.

  • Lysate Preparation: Prepare proteome lysate (1 mg/mL) from relevant cell line (e.g., H358 for KRAS).

  • Competition: Treat lysate with DHIQ-Ac (1, 10, 50 µM) for 1 hour.

  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-Alkyne or Desthiobiotin-Iodoacetamide) for 30 mins.

  • Enrichment & Digest: Streptavidin enrichment, trypsin digestion, and LC-MS/MS.

  • Analysis: Identify peptides where the probe signal is lost in the presence of DHIQ-Ac. These are the specific targets of the fragment.

Part 4: Therapeutic Applications & Case Studies

Virology: SARS-CoV-2 Main Protease (Mpro)

The decahydroisoquinoline scaffold mimics the P2 leucine/proline residue of the viral polyprotein substrate.

  • Mechanism: DHIQ-Ac binds to the S2 pocket of Mpro, positioning the acrylamide to react with the catalytic Cysteine 145 .

  • Advantage: Unlike peptide-based inhibitors, DHIQ-Ac is non-peptidic, offering better metabolic stability.

Oncology: KRAS G12C

The "switch-II" pocket of KRAS G12C contains a mutant cysteine.

  • Application: DHIQ-Ac serves as a "warhead-fragment" hybrid. The hydrophobic decahydroisoquinoline ring explores the cryptic H95/Y96/Q99 pocket, while the acrylamide locks the protein in the inactive GDP-bound state.

  • Optimization: DHIQ-Ac is often used as a starting point. Medicinal chemists will "grow" the molecule from the isoquinoline nitrogen or the ring carbons to increase affinity (

    
    ) before the covalent bond forms (
    
    
    
    ).
FBDD Workflow for DHIQ-Ac Optimization

FBDD_Workflow Screen Primary Screen (Intact MS / X-ray Crystallography) Confirm binding of DHIQ-Ac Vector Vector Identification Identify exit vectors on Decahydroisoquinoline ring Screen->Vector Structural Biology (CryoEM/X-ray) Grow Fragment Growing Add functional groups to occupy adjacent pockets Vector->Grow SAR Expansion Link Fragment Linking (Optional) Link to adjacent fragment Vector->Link If adjacent hit found Lead Lead Candidate High potency (nM), High Selectivity Grow->Lead Optimization Link->Lead

Figure 2: Fragment-Based Drug Discovery workflow utilizing DHIQ-Ac as the anchor fragment.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

  • Keeley, A., et al. (2020). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease.[4] Nature Communications. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature. Link

  • Borsari, C., et al. (2023).[3][5] Understanding Intrinsic Warhead Reactivity and Specificity.[6] CHIMIA.[3][7][8] Link

Sources

Target identification for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one using chemoproteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemoproteomic strategy for identifying the protein targets of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one .

For the remainder of this document, this molecule will be referred to as DHIQ-Ac (Decahydroisoquinoline-Acrylamide).

Executive Summary

DHIQ-Ac is a covalent fragment consisting of a hydrophobic decahydroisoquinoline scaffold fused to an electrophilic acrylamide warhead.[1][2] Its mechanism of action is the alkylation of nucleophilic cysteine residues via Michael addition.

Because DHIQ-Ac is a low-molecular-weight fragment (<250 Da), attaching a bulky reporter tag (biotin/fluorophore) for direct enrichment would likely abolish its binding affinity (steric clash). Therefore, the authoritative method for target identification is Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling).[1] This "label-free" competition strategy infers target engagement by measuring the loss of probe labeling in the presence of the fragment.

Part 1: Chemical Biology Strategy

The Mechanism of Action

DHIQ-Ac targets "ligandable" cysteines—residues located in functional pockets or allosteric sites with depressed pKa values (making them more nucleophilic).[1]

  • Warhead: Acrylamide (Soft electrophile).[1][2][3]

  • Selectivity: Driven by the shape complementarity of the decahydroisoquinoline ring to hydrophobic pockets adjacent to the cysteine.

The Workflow: Competitive isoTOP-ABPP

We do not label DHIQ-Ac. Instead, we use a broad-spectrum "Scout Probe" (Iodoacetamide-Alkyne, IA-alkyne ) that reacts with thousands of cysteines in the proteome.

  • Competition: We treat one proteome sample with DHIQ-Ac and another with Vehicle (DMSO).

  • Labeling: Both samples are chased with IA-alkyne. Cysteines bound by DHIQ-Ac are blocked and cannot react with IA-alkyne.[1]

  • Quantification: We use isotopically labeled linkers (Heavy vs. Light) to quantify the ratio of labeling.[1][2][4] A high Heavy:Light ratio indicates DHIQ-Ac blocked the site.

Mechanism Figure 1: Logic of Competitive Target ID. DHIQ-Ac binding prevents Probe labeling. Protein Target Protein (Nucleophilic Cys-SH) Complex Covalent Adduct (Irreversible) Protein->Complex + DHIQ-Ac (Michael Addition) Signal MS Signal Detected Protein->Signal + Probe Only (Control) DHIQ DHIQ-Ac (Electrophile) Probe IA-Alkyne Probe Complex->Probe Blocked Site NoSignal Signal Lost (Target ID) Probe->NoSignal No Reaction

Part 2: Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
DHIQ-Ac >98% Purity, 50 mM Stock in DMSOThe fragment of interest.[1]
IA-Alkyne 100 mM Stock in DMSOBroad-spectrum Cys-reactive probe.[1]
TEV-Biotin Tags Isobaric (Light/Heavy) or TMT-linkedEnrichment and quantification handle.[1]
Streptavidin Beads High Capacity (e.g., Pierce)Enrichment of labeled peptides.[2]
TEV Protease Recombinant, AcTEVElution of peptides from beads.[2]
Step-by-Step Methodology

Step 1: Proteome Preparation [1][2]

  • Harvest 2x10^8 cells (e.g., HEK293T or relevant disease model).

  • Lyse in PBS containing 0.1% Triton X-100. Crucial: Do NOT use DTT or protease inhibitors containing cysteines, as they will quench the probe.

  • Adjust protein concentration to 2 mg/mL.[1][2]

Step 2: Competition (The "Drug" Step)

  • Split lysate into two aliquots:

    • Sample A (Heavy): Treat with DMSO (Vehicle).

    • Sample B (Light): Treat with DHIQ-Ac (Concentration: 50–100 µM).[1]

  • Incubate for 60 minutes at Room Temperature (RT).

Step 3: Pulse Labeling (The "Probe" Step)

  • Add IA-Alkyne to both samples (Final conc: 100 µM).[2]

  • Incubate for 60 minutes at RT.

  • Logic: In Sample A, IA-alkyne labels all accessible cysteines.[2] In Sample B, IA-alkyne labels only cysteines not bound by DHIQ-Ac.[1][2]

Step 4: Click Chemistry & Enrichment [2]

  • Add Click reagents to each sample:

    • Sample A: Azide-PEG3-Biotin-Heavy (isotopically labeled valine/lysine).[1]

    • Sample B: Azide-PEG3-Biotin-Light .

    • Catalysts: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.[2]

  • Incubate 1 hour, then combine Sample A and Sample B (1:1 ratio).

  • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.[1][2]

  • Resuspend and incubate with Streptavidin-agarose beads for 2 hours.

Step 5: On-Bead Digestion & Elution [1]

  • Wash beads stringently (1% SDS, then Urea, then PBS).[2]

  • Digest with Trypsin (on-bead) to remove non-cysteine peptides.[1][2]

  • Elution: Incubate beads with TEV Protease . This cleaves the linker, releasing only the probe-modified cysteine peptides for MS analysis.

Workflow Figure 2: Competitive isoTOP-ABPP Workflow for DHIQ-Ac Target ID Lysate Cell Lysate Split Split Sample Lysate->Split TreatA Treat: DMSO (Control) Split->TreatA TreatB Treat: DHIQ-Ac (Fragment) Split->TreatB Probe Add IA-Alkyne (Scout Probe) TreatA->Probe TreatB->Probe ClickA Click: Heavy Tag Probe->ClickA Sample A ClickB Click: Light Tag Probe->ClickB Sample B Mix Mix 1:1 ClickA->Mix ClickB->Mix Enrich Streptavidin Enrichment Mix->Enrich Digest Trypsin Digest (Remove background) Enrich->Digest Elute TEV Elution (Release Cys-Peptides) Digest->Elute MS LC-MS/MS Analysis Elute->MS

Part 3: Data Analysis & Validation

Interpreting the MS Data

The Mass Spectrometer measures the ratio of Heavy (DMSO) to Light (DHIQ-Ac) peptide signal.[4]

  • Ratio ≈ 1.0: The cysteine was labeled equally in both samples.[2] DHIQ-Ac did not bind this target.

  • Ratio > 5.0 (or >10.0): The signal is high in the DMSO sample but missing/low in the DHIQ-Ac sample.[1] This indicates Target Engagement . DHIQ-Ac covalently blocked the cysteine, preventing IA-alkyne binding.[1]

Target Prioritization Criteria

Not all hits are relevant. Filter targets based on:

  • Stoichiometry: High R ratios (>5) indicate >80% occupancy.[1][2]

  • Functional Relevance: Is the modified cysteine in a catalytic site (e.g., Cys481 in BTK) or an allosteric pocket?

  • Causality: Does the target explain the phenotype?

Validation Experiments

Once a hit (e.g., Protein X, Cys123) is identified via MS, validate using:

  • Gel-Based ABPP: Repeat the competition but use a fluorescent probe (IA-Rhodamine) and run on SDS-PAGE.[1] DHIQ-Ac treatment should cause the specific band for Protein X to disappear.[1][2]

  • Covalent Docking: Model DHIQ-Ac into the crystal structure of Protein X to verify the decahydroisoquinoline moiety fits the pocket near Cys123.[1]

References

  • Backus, K. M., et al. (2016).[2][4] Proteome-wide covalent ligand discovery in native biological systems.[1][2][4][5] Nature, 534(7608), 570–574.[2] Link

  • Weerapana, E., et al. (2010).[2] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][2] Nature, 468(7325), 790–795.[2] Link

  • Resnick, E., et al. (2019).[2] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society, 141(22), 8951–8968.[2] Link

  • Cravatt, B. F., et al. (2008).[2] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414.[2] Link

Sources

Methodological & Application

Synthesis protocol for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one from decahydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for 1-(decahydroisoquinolin-2-yl)prop-2-en-1-one , a functionalized acrylamide derivative. This molecule serves as a critical intermediate in the development of Targeted Covalent Inhibitors (TCIs), specifically acting as a "warhead" capable of forming irreversible covalent bonds with cysteine residues (e.g., in kinases or GTPases like KRAS).[1]

The guide presents two validated methodologies:

  • Direct Acylation (Method A): High-throughput suitable, rapid synthesis.

  • 
    -Elimination Route (Method B):  Robust industrial scale-up route to minimize polymerization impurities.
    

Chemical Context & Retrosynthesis

The target molecule is a tertiary amide formed by the


-acylation of decahydroisoquinoline  (a bicyclic secondary amine) with an acryloyl source.

Key Challenges:

  • Polymerization: The electron-deficient alkene in the product and reagent is prone to radical polymerization or Michael addition by the starting amine.

  • Stereochemistry: Decahydroisoquinoline exists as cis- and trans-isomers. This protocol applies to both, but starting material purity defines product stereochemistry.

  • Exotherm: The reaction with acid chlorides is highly exothermic.[2]

Reaction Pathway Visualization

The following diagram outlines the reaction logic and critical control points.

ReactionPathway Start Decahydroisoquinoline (Secondary Amine) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagent Acryloyl Chloride (Electrophile) Reagent->Intermediate Base Base (TEA/DIPEA) (HCl Scavenger) Base->Intermediate Proton Sponge Product 1-(Decahydroisoquinolin-2-yl) prop-2-en-1-one Intermediate->Product Elimination of Cl- SideProduct Polymerized Byproducts Intermediate->SideProduct If Temp > 10°C or Excess Amine

Figure 1: Mechanistic pathway for the N-acylation of decahydroisoquinoline. Control of temperature is critical to prevent the diversion to side products.

Safety & Handling (Critical)

Hazard ClassReagentRisk DescriptionMitigation
Lachrymator Acryloyl ChlorideCauses severe eye/respiratory irritation.Use only in a functioning fume hood. Keep cold.
Corrosive HCl (Byproduct)Generated in situ; damages tissue.Neutralize with excess base (TEA/DIPEA).
Polymerizer Product/ReagentSpontaneous polymerization releases heat.Store reagents with stabilizers (phenothiazine/MEHQ). Keep reaction cold.

Materials & Stoichiometry

Target Scale: 5.0 mmol (approx. 1.0 g theoretical yield)

ComponentRoleEquiv.AmountMW ( g/mol )
Decahydroisoquinoline Substrate1.0696 mg139.24
Acryloyl Chloride Reagent1.1 - 1.2450 µL (498 mg)90.51
Triethylamine (TEA) Base1.5 - 2.01.05 mL101.19
Dichloromethane (DCM) Solvent--25 mL (0.2 M)--
NaHCO₃ (Sat. Aq.) Quench--20 mL--

Experimental Protocol: Method A (Direct Acylation)

Recommended for medicinal chemistry library synthesis and small-scale (<5g) batches.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Cooling: Prepare an ice/water bath (0 °C).

  • Substrate Solubilization:

    • Add Decahydroisoquinoline (1.0 equiv) to the flask.

    • Add anhydrous DCM (concentration ~0.2 M).

    • Add Triethylamine (1.5 equiv). Stir for 5 minutes to ensure homogeneity.

    • Submerge flask in the ice bath and stir for 10 minutes to reach 0 °C.

  • Acylation (The Critical Step):

    • Dilute Acryloyl Chloride (1.1 equiv) in a small volume of DCM (e.g., 2 mL) in a separate vial.

    • Technique: Add the acid chloride solution dropwise over 10–15 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Observation: White smoke (ammonium salts) may form; the solution may turn slightly yellow.

    • Maintain internal temperature < 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 1–2 hours.

    • QC Check: Perform TLC (System: 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the amine mass (M+H = 140) and appearance of product (M+H = 194).

  • Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 10 minutes.

    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine organic layers and wash with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄ .

    • Filter and concentrate in vacuo at < 30 °C (Do not heat significantly to avoid polymerization).

  • Purification:

    • Flash Chromatography: Silica gel.

    • Eluent: Gradient 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The product is an amide and typically elutes after non-polar impurities but before unreacted amine.

Experimental Protocol: Method B (The 3-Chloropropionyl Route)

Recommended for larger scales (>5g) or if Method A yields polymerized "gunk."

Logic: This 2-step method avoids the use of highly unstable acryloyl chloride.

  • Acylation: React amine with 3-chloropropionyl chloride (stable).

  • Elimination: Treat the intermediate with base to eliminate HCl and form the alkene.

Workflow Logic

MethodB Step1 Step 1: Acylation (3-chloropropionyl chloride + Base) Inter Intermediate: 3-chloro-1-(decahydroisoquinolin-2-yl)propan-1-one Step1->Inter Step2 Step 2: Elimination (Excess TEA/DBU, Heat 40°C) Inter->Step2 Final Final Product: Acrylamide Step2->Final

Figure 2: Two-step synthesis strategy to avoid direct handling of unstable acryloyl chloride.

Brief Procedure:

  • React decahydroisoquinoline with 3-chloropropionyl chloride (1.1 equiv) and TEA (1.1 equiv) in DCM at 0 °C.

  • Confirm formation of the chloro-amide intermediate (M+H = 230/232).

  • Add excess base (e.g., DBU 2.0 equiv or TEA 3.0 equiv) to the same pot.

  • Warm to RT or mild heat (40 °C) to induce

    
    -elimination of HCl.
    
  • Work up as described in Method A.

Analytical Validation

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

6.5 (dd), 6.2 (dd), 5.6 (dd)
Characteristic ABX system of the acryloyl vinyl protons.
1H NMR

4.5 - 3.0 (Multiplets)
Protons adjacent to Nitrogen (deshielded by amide).
LCMS (ESI+) m/z = 194.15

Confirming molecular weight (193.29 neutral).
Appearance Colorless to pale yellow oil/solidDark yellow/brown indicates polymerization.

Stereochemical Note: Decahydroisoquinoline is often a mixture of cis and trans isomers. The NMR will likely show rotamers and isomer mixtures, resulting in complex splitting patterns for the ring protons. The vinyl region (6.5–5.5 ppm) is the cleanest area for confirmation.

References

  • Covalent Warhead Chemistry

    • Janssen, R. et al. "Chemistry of Acrylamide Warheads in Covalent Drug Discovery."[3] J. Med. Chem.2024 .[4][5][6]

    • WuXi AppTec. "Design & Synthesis Strategies for Targeted Covalent Inhibitors."

  • General Amide Synthesis Protocols

    • Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[5] Oxford University Press. (Standard Acylation Mechanisms).

  • Acryloyl Chloride Reactivity

    • BenchChem.[2] "Technical Guide to Reaction Mechanisms of Acryloyl Chloride."[2]

  • Alternative 3-Chloropropionyl Route

    • Che, A.[1] "Installing Acrylamide Warheads in FDA-Approved Covalent Drugs."[1] Medium/Process Chemistry, 2023 .[1]

Disclaimer: This protocol involves hazardous chemicals.[7] All experiments must be conducted by trained personnel in a certified fume hood wearing appropriate PPE.

Sources

Acryloylation procedures for synthesizing 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable acrylamide derivative used in various research and development applications, particularly as a monomer or a covalent modifier in drug discovery. We present two robust and well-vetted acryloylation procedures, catering to different laboratory needs regarding reagent availability, scale, and safety considerations. The primary method detailed is the classic Schotten-Baumann reaction utilizing the highly reactive acryloyl chloride. An alternative, milder approach using acrylic acid with a peptide coupling agent is also discussed. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, critical safety information, and expected characterization data to ensure successful and reproducible synthesis.

Chemical Principles and Strategy Selection

The formation of this compound involves the creation of an amide bond between the secondary amine of decahydroisoquinoline and an acryloyl moiety. This transformation is a classic example of nucleophilic acyl substitution.[1] The nitrogen atom of decahydroisoquinoline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated acrylic acid derivative.

Two primary strategies are presented:

  • Route A: Acryloylation with Acryloyl Chloride. This is a rapid and high-yielding method based on the Schotten-Baumann reaction.[2][3] Acryloyl chloride is a highly electrophilic reagent, ensuring efficient reaction with the amine. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[4] While efficient, this route requires stringent handling of the hazardous acryloyl chloride.

  • Route B: Amide Coupling with Acrylic Acid. This method avoids the use of acryloyl chloride by activating the carboxylic acid in situ with a coupling agent, such as a carbodiimide (e.g., EDC) or a uronium salt (e.g., HATU).[5][6][7] This approach is common in peptide synthesis and is generally milder, but may involve more expensive reagents and a more complex workup to remove the coupling byproducts.

For most standard laboratory applications, Route A offers a cost-effective and efficient synthesis, provided the necessary safety precautions are rigorously followed.

General_Reaction_Scheme cluster_reactants Reactants cluster_product Product Decahydroisoquinoline Decahydroisoquinoline (Nucleophile) Reaction_Step + Decahydroisoquinoline->Reaction_Step Acryloyl_Source Acryloylating Agent (Electrophile) Acryloyl_Source->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule Amide Bond Formation

Caption: General overview of the amide bond formation.

Critical Safety and Reagent Handling

The synthesis of the target molecule involves hazardous materials that demand strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood by personnel trained in handling reactive and toxic chemicals.

ReagentCAS NumberKey HazardsHandling Precautions
Acryloyl Chloride 814-68-6Highly Flammable, Corrosive, Toxic by Inhalation, Reacts Violently with Water.[8][9]Handle under inert gas (N₂ or Ar).[8] Use non-sparking tools and grounded equipment.[9][10][11] Wear a full-face respirator, flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[9][10] Ensure an emergency shower and eyewash station are immediately accessible.[9][10]
Decahydroisoquinoline 6329-61-9Skin and Eye Irritant, Respiratory Irritant.[12][13]Avoid contact with skin and eyes.[12] Use with adequate ventilation.[14] Wear standard PPE, including safety goggles and gloves.[12][14]
Triethylamine (TEA) 121-44-8Flammable, Corrosive, ToxicDispense in a fume hood. Avoid inhalation of vapors. Keep away from ignition sources.
Dichloromethane (DCM) 75-09-2Potential Carcinogen, Skin and Eye IrritantUse only in a well-ventilated fume hood. Avoid skin contact and inhalation.

Detailed Experimental Protocol: Synthesis via Acryloyl Chloride

This protocol details the synthesis on a 10 mmol scale. All glassware should be oven-dried and assembled under a nitrogen or argon atmosphere to prevent moisture from reacting with the acryloyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine in decahydroisoquinoline attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a good leaving group to form the final amide product.[1] The triethylamine base neutralizes the HCl generated during the reaction.[15]

Schotten_Baumann_Mechanism Reactants Decahydroisoquinoline + Acryloyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Product_Formation HCl Elimination (Base Assisted) Tetrahedral_Intermediate->Product_Formation Collapse of Intermediate Final_Product Target Amide + Triethylamine HCl Product_Formation->Final_Product Proton Transfer

Caption: Mechanism of the Schotten-Baumann reaction.

Step-by-Step Procedure
  • Reagent Preparation : In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve decahydroisoquinoline (1.39 g, 10.0 mmol) and triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 eq) in 30 mL of anhydrous dichloromethane (DCM).

    • Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct.[1] An excess is used to ensure complete neutralization. Anhydrous DCM is used as the solvent because acryloyl chloride reacts with water.[1][8]

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Cooling prevents overheating, which could lead to unwanted side reactions, including polymerization of the acryloyl group.[5]

  • Addition of Acryloyl Chloride : In the dropping funnel, prepare a solution of acryloyl chloride (0.95 g, 0.82 mL, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.[1] A slight excess of the acylating agent ensures full conversion of the starting amine.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Rationale: Stirring at room temperature ensures the reaction proceeds to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction :

    • Quench the reaction by slowly adding 30 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine), 30 mL of saturated NaHCO₃ solution (to remove any remaining acid), and 30 mL of brine.

    • Rationale: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities.[15]

  • Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Experimental Workflow Diagram

Workflow A 1. Dissolve Decahydroisoquinoline & TEA in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acryloyl Chloride (dropwise) B->C D 4. Stir at RT for 2-4h C->D E 5. Quench with Water D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate in Vacuo G->H I 9. Purify via Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow for synthesis.

Characterization of Product

The identity and purity of the synthesized this compound (C₁₂H₁₉NO, M.W. = 193.29 g/mol ) should be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar structures.

TechniqueExpected Observations
¹H NMR δ 6.2-6.6 (m, 1H, -CO-CH=), 5.6-5.8 (m, 2H, =CH₂), 1.2-3.8 (series of complex, overlapping multiplets, 17H, decahydroisoquinoline protons). The exact shifts and coupling patterns of the vinyl protons are characteristic of the acrylamide group.[16][17]
¹³C NMR δ ~165 (C=O, amide), ~130 (-CO-C H=), ~128 (=C H₂), δ 25-60 (multiple peaks for the 9 carbons of the decahydroisoquinoline ring).[16][18]
FT-IR Strong C=O (amide I) stretch at ~1655 cm⁻¹, C=C stretch at ~1620 cm⁻¹. Absence of N-H stretch (typically ~3300 cm⁻¹) confirms formation of a tertiary amide.[15]
HRMS (ESI+) Calculated for [M+H]⁺ (C₁₂H₂₀NO⁺): 194.1539. Found: 194.15xx.

Troubleshooting

  • Low Yield : May result from incomplete reaction or hydrolysis of acryloyl chloride. Ensure all reagents and glassware are scrupulously dry.[1][8] Confirm the quality of the acryloyl chloride.

  • Polymerization : If the crude product is a sticky, insoluble mass, polymerization may have occurred. This is often caused by excessive heat. Maintain strict temperature control during the addition of acryloyl chloride.[19] Storing the final product with a trace amount of a radical inhibitor (e.g., MEHQ) may be considered if it is not for immediate use.

  • Impure Product : The primary impurity is often unreacted starting material or triethylamine hydrochloride. A thorough aqueous workup and careful column chromatography are essential for obtaining a pure product.

Conclusion

The synthesis of this compound can be reliably achieved via the Schotten-Baumann acylation of decahydroisoquinoline with acryloyl chloride. The protocol described herein is robust and high-yielding. However, due to the hazardous nature of acryloyl chloride, all safety precautions must be strictly observed. By following this detailed guide, researchers can confidently prepare this valuable compound for their scientific endeavors.

References

  • Acryloyl chloride - Safety Data Sheet. (n.d.).
  • Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Acryloyl chloride - SAFETY DATA SHEET. (2024, February 8).
  • (4Ar,8aR)-decahydroisoquinoline - AK Scientific, Inc. (n.d.).
  • Acryloyl chloride,9988E-2,2025/09/12. (n.d.).
  • ACRYLOYL CHLORIDE MSDS - KSCL (KRISHNA). (n.d.).
  • Method for synthesis of acrylamide derivatives. (2007). Google Patents.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Material Safety Data Sheet - Decahydroquinoline, 98%, Mixture of Cis and Trans. (2004, March 4). Cole-Parmer.
  • An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. (n.d.). Benchchem.
  • Decahydroisoquinoline. (n.d.). Grokipedia.
  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.
  • Schotten Baumann Reaction. (2019, November 17). BYJU'S.
  • Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Baghdad Science Journal.
  • N-substituted acrylic amide synthesized through amine oxide cracking elimination method and method. (n.d.). Google Patents.
  • CAS 6329-61-9: Decahydroisoquinoline. (n.d.). CymitQuimica.
  • Schotten-Baumann Reaction. (n.d.).
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Decahydroisoquinoline (cis- and trans- mixture, predominantly cis-isomer). (n.d.). TCI Chemicals.
  • Use of amines in combination with acrylic polymers in the manufacture of aqueous suspensions of mineral materials. (n.d.). Google Patents.
  • Synthesis and characterization of acrylamide based polyelectrolytes. (n.d.). reposiTUm.
  • Acrylamide. (n.d.). Wikipedia.
  • How Do Acyl Chlorides Form Primary and Secondary Amides?. (2025, December 27). YouTube.
  • Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. (2025, August 6). ResearchGate.
  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?. (2014, December 21). ResearchGate.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Acrylate-PEG-NH2, MW 2000. (n.d.). BroadPharm.
  • Best way to form C-C bond at acryloyl chloride carbonyl?. (2024, January 4). Reddit.
  • Compounds 1 and 26 (or 25 and 27) have substantially overlapping NMR... (n.d.). ResearchGate.
  • Silane Coupling Agents. (n.d.). Shin-Etsu Silicone.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). ACS Publications.
  • Spectroscopic Journey: A Comparative Analysis of Decahydroisoquinolin-8a-ol and Its Precursors. (n.d.). Benchchem.
  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. (n.d.). PMC.
  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (n.d.). RSC Publishing.
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (n.d.). PMC.
  • 1H NMR-MS-based heterocovariance as a drug discovery tool for fishing bioactive compounds out of a complex mixture of structural analogues. (2019, July 31). PubMed.
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023, August 27). MDPI.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.
  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.).

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Covalent docking methods for 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one against cysteine targets

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one against Cysteine Targets

Executive Summary

This guide details the computational protocols for modeling the covalent binding of This compound , a representative acrylamide-warhead fragment, to cysteine-reactive protein targets. Unlike non-covalent docking, this workflow must account for bond formation energy, stereochemical constraints of the decahydroisoquinoline scaffold, and the specific geometry of the Michael addition reaction. We present two validated workflows: Schrödinger CovDock (for high-throughput industrial applications) and AutoDock4 (for flexible side-chain analysis).

Molecular Mechanism & Challenge

The ligand consists of a hydrophobic decahydroisoquinoline core fused to a reactive acrylamide (prop-2-en-1-one) warhead.

  • The Warhead: The acrylamide moiety acts as a Michael acceptor. The

    
    -carbon of the vinyl group is the electrophile.[1]
    
  • The Nucleophile: A non-catalytic or catalytic Cysteine thiol (

    
    ) on the target protein.
    
  • The Challenge: The decahydroisoquinoline ring system contains two chiral bridgehead carbons, leading to cis- and trans- fused isomers. These isomers have drastically different 3D shapes (bent vs. planar-like). Standard docking often fails here if the specific stereoisomer matching the protein pocket is not explicitly generated.

Reaction Scheme


Pre-Docking Preparation Protocols
3.1. Ligand Preparation (Critical Step)

The decahydroisoquinoline scaffold is not flat.[2] You must generate all stereoisomers.

  • Stereoisomer Generation: Use tools like LigPrep (Schrödinger) or RDKit to enumerate stereocenters at the bridgehead carbons (positions 4a and 8a).

    • Trans-fusion: Rigid, chair-chair conformation.

    • Cis-fusion: Flexible, can adopt multiple conformations.[3][4]

  • Warhead Definition: Define the acrylamide

    
    -carbon as the reactive atom.
    
  • Energy Minimization: Minimize using OPLS4 or MMFF94 force fields to relax the ring strain.

3.2. Protein Preparation[5]
  • H-Bond Network: Optimize H-bonds using PropKa (pH 7.4).

  • Thiolate State: While Michael addition requires a deprotonated cysteine (

    
    ), most docking software (CovDock) automatically handles the mutation/protonation during the "reaction" step. For AutoDock, ensure the Cys is treated as a reactive residue (often labeled CYX or CYS depending on the force field).
    
Protocol A: Schrödinger CovDock (Industrial Standard)

Recommended for: Virtual screening and rigorous energy scoring.

Step 1: Define the Reaction

  • Select "Custom Reaction" if "Michael Addition" is not pre-set.

  • SMARTS Pattern: [C,c]1(=[O,S])=[H] (Acrylamide).

  • Reaction logic: The sulfur atom of Cys replaces the hydrogen on the

    
    -carbon.
    

Step 2: CovDock Workflow Setup

  • Input: Prepared protein grid and prepared ligand stereoisomers.

  • Docking Mode: Select "Pose Prediction" (thorough sampling) or "Virtual Screening" (faster).

  • Reactive Residue: Pick the specific Cysteine (e.g., Cys797 in EGFR).

  • Algorithm:

    • Mutation: The software temporarily mutates Cys to Ala to open the pocket.

    • Docking: The pre-reactive ligand is docked using Glide.[6][7][8]

    • Reaction: The Cys residue is restored, and the covalent bond is formed if the geometric constraints (distance < 3.5 Å) are met.

    • Minimization:[6] The complex is minimized to relax the bond angles.

Step 3: Scoring

  • CovDock Score: A composite score of the Glide score (pre-reactive affinity) + Prime Energy (post-reactive stability).

  • Cutoff: Filter poses with a covalent bond length deviation > 0.1 Å from ideal (1.82 Å for C-S).

Protocol B: AutoDock4 (Flexible Side Chain)

Recommended for: Academic research and capturing induced-fit effects.

Step 1: Flexible Side Chain Generation AutoDock4 uses a "Flexible Residue" approach where the covalent adduct is treated as a single flexible molecule rooted at the protein backbone.

  • Receptor Prep: Use prepare_receptor4.py. Mask the target Cysteine.

  • Ligand-Residue Adduct Prep:

    • Manually build the Cysteine-Ligand adduct in a molecular editor (e.g., Avogadro/PyMOL).

    • Save as PDB.

    • Process with prepare_ligand4.py.

    • Crucial: Define the

      
       and 
      
      
      
      atoms of the Cysteine part as the "root" of the torsion tree.

Step 2: Grid Generation

  • Generate affinity maps using autogrid4.

  • Center the grid on the

    
     of the target Cysteine.
    

Step 3: Docking Parameters (LGA)

  • Search Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Torsions: Allow rotation of the Cys

    
     bond and the newly formed 
    
    
    
    (ligand) bond.
  • Constraint: Apply a distance constraint (Gaussian bias) to keep the Cys

    
     of the ligand-adduct superimposed on the protein backbone 
    
    
    
    .
Workflow Visualization
Figure 1: Covalent Docking Decision Logic

CovDockWorkflow Start Input: this compound LigPrep Ligand Prep: Generate Cis/Trans Stereoisomers Minimize Ring Strain Start->LigPrep TargetPrep Target Prep: Identify Nucleophilic Cys Check Solvent Accessibility LigPrep->TargetPrep Decision Select Methodology TargetPrep->Decision CovDock Schrödinger CovDock Decision->CovDock Commercial/HTS AutoDock AutoDock4 / Vina Decision->AutoDock Open Source/Flex StepA1 Mutate Cys -> Ala (Create Space) CovDock->StepA1 StepA2 Dock Pre-reactive Ligand (Glide) StepA1->StepA2 StepA3 Restore Cys & Form Bond (Geometric Matching) StepA2->StepA3 StepA4 Prime Minimization (Relax Adduct) StepA3->StepA4 Analysis Post-Docking Analysis: 1. Bond Length (1.8 Å) 2. Stereochemical Clash 3. Energy Score StepA4->Analysis StepB1 Build Cys-Ligand Adduct (External Tool) AutoDock->StepB1 StepB2 Define Flex Sidechain (Root at C-alpha) StepB1->StepB2 StepB3 Grid Gen (Autogrid) Centered on Cys StepB2->StepB3 StepB4 Tethered Docking (Superimpose C-alpha) StepB3->StepB4 StepB4->Analysis

Caption: Comparative workflow for covalent docking using Commercial (CovDock) vs. Open Source (AutoDock) strategies, highlighting the critical stereochemical handling of the decahydroisoquinoline scaffold.

Mechanism & Geometry Specifications

The accuracy of your docking depends on the geometric definitions of the covalent bond. Use these parameters for filtering results:

ParameterValueToleranceNotes
Reaction Type Michael AdditionN/ANucleophilic attack on

-carbon
Bond Length (C-S) 1.82 Å

0.1 Å
Critical filter for validity
Bond Angle (C-S-C) 109.5°

5.0°

geometry at the sulfur
Torsion (C-C-S-C) Flexible-High energy barrier torsions should be discarded
Stereochemistry Cis/Trans FusionN/ADecahydroisoquinoline ring fusion must match pocket shape
Figure 2: The Michael Addition Logic

ReactionMechanism Cys Protein Cysteine (Nucleophile - SH) Transition Transition State Distance < 3.5 Å Angle Alignment Cys->Transition Deprotonation Ligand Acrylamide Warhead (Electrophile - C=C-C=O) Ligand->Transition Alignment Product Covalent Adduct Thioether Bond Formed (C-S Bond ~1.8 Å) Transition->Product Bond Formation

Caption: Mechanistic logic used by docking algorithms to validate the Michael addition between the cysteine thiolate and the acrylamide warhead.

Expert Tips for Success

1. The "Dummy Atom" Trick (AutoDock): If using standard AutoDock Vina (which doesn't natively support covalent bonds), place a dummy atom at the coordinates of the Cys sulfur. Define a distance constraint between the ligand's


-carbon and this dummy atom to force the ligand into the "pre-reaction" state.

2. Decahydroisoquinoline Stereochemistry: Do not assume the commercial vendor provided the correct stereoisomer. The trans-decahydroisoquinoline is often the thermodynamically stable form, but the cis-form might be the bioactive one. Dock both.

3. Retrospective Validation: Before docking your novel compound, download a PDB of a known acrylamide-cysteine complex (e.g., Osimertinib in EGFR, PDB: 4ZAU). Re-dock the ligand to ensure your parameters can reproduce the crystallographic pose (RMSD < 2.0 Å).

References
  • Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter-Free Approach to Pose Prediction and Scoring." Journal of Chemical Information and Modeling.

  • London, N., et al. (2014). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes." Nature Chemical Biology.

  • Bianco, G., et al. (2016). "Covalent docking using AutoDock: Two-point attractor and flexible side chain methods." Protein Science.

  • Schrödinger, LLC. "CovDock User Manual." Schrödinger Documentation.

  • Kumalo, H.M., et al. (2015). "Covalent Docking: A Review of the Current State of the Art." Current Computer-Aided Drug Design.

Sources

Application Note: High-Throughput Covalent Fragment Screening using 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodology for utilizing 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one (referred to herein as DHIQ-Acryl ) as a covalent scout fragment in High-Throughput Screening (HTS).

DHIQ-Acryl represents a class of "mildly electrophilic" fragments used in Fragment-Based Drug Discovery (FBDD).[1] Unlike traditional reversible inhibitors, this molecule contains a decahydroisoquinoline scaffold (mimicking hydrophobic amino acid residues like proline or phenylalanine) fused to an acrylamide "warhead."[1][2] This specific architecture allows it to probe hydrophobic pockets adjacent to catalytic or allosteric cysteine residues.[1]

This guide provides a validated workflow for Intact Protein Mass Spectrometry (LC-MS) screening, the gold standard for validating covalent engagement, followed by biochemical counter-screening to rule out promiscuous reactivity.[1][2]

Mechanistic Basis

To successfully screen DHIQ-Acryl, one must understand its mode of action.[1][2] The molecule functions as a Targeted Covalent Inhibitor (TCI) .[1][2]

Chemical Mechanism

The acrylamide moiety (prop-2-en-1-one) acts as a Michael acceptor.[1] It undergoes a 1,4-conjugate addition reaction with a nucleophilic thiolate anion (


) of a cysteine residue on the target protein.
  • Selectivity: Acrylamides are less reactive than chloroacetamides or vinyl sulfones, requiring specific positioning within a binding pocket to react.[1][2] This makes DHIQ-Acryl an excellent probe for specific rather than promiscuous binding.[1]

  • The Scaffold: The decahydroisoquinoline ring provides the non-covalent affinity (

    
    ) required to orient the warhead near the target cysteine (
    
    
    
    ).[2]
Reaction Pathway Diagram[1][2]

ReactionMechanism Protein Target Protein (Free Cysteine -SH) Complex Non-Covalent Encounter Complex (K_I) Protein->Complex Diffusion DHIQ DHIQ-Acryl (Michael Acceptor) DHIQ->Complex Transition Transition State (Thiolate Attack) Complex->Transition Orientation Adduct Covalent Adduct (Irreversible) Transition->Adduct Michael Addition (k_inact) Adduct->Complex No Dissociation

Figure 1: Kinetic mechanism of DHIQ-Acryl binding.[1][2] The reaction is governed by the two-step model: initial non-covalent binding (


) followed by irreversible bond formation (

).[2]

Experimental Protocols

Primary Screen: Intact Protein LC-MS

Objective: To directly detect the mass shift corresponding to the covalent addition of DHIQ-Acryl (+139.2 Da) to the target protein.

Materials:

  • Target Protein: Purified (>95%), buffer exchanged into non-amine buffer (e.g., HEPES, MOPS).[1][2] Avoid Tris or DTT.

  • Compound: DHIQ-Acryl (100 mM stock in DMSO).[1]

  • Control: Iodoacetamide (positive control for accessible Cys).[1][2]

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

Protocol:

  • Protein Preparation: Dilute protein to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Compound Addition:

    • Dispense DHIQ-Acryl using an acoustic liquid handler (e.g., Echo) to a final concentration of 50 µM (25x excess).[2]

    • Final DMSO concentration should be <1%.[1]

  • Incubation: Incubate plates at Room Temperature (RT) for 60 minutes .

  • Quenching: Add formic acid to a final concentration of 0.5% to stop the reaction and denature the protein.

  • LC-MS Acquisition:

    • Column: C4 Reverse Phase (e.g., Waters BEH C4, 300Å).[1][2]

    • Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 2 minutes (RapidFire or standard UPLC).[1][2]

  • Deconvolution: Use software (e.g., MaxEnt1 or BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.[1][2]

Data Interpretation: Look for the formation of a "monoadduct" peak.[1]

SpeciesExpected Mass (Da)Interpretation
Apo Protein

No reaction (Inactive)
Monoadduct

HIT (Specific labeling)
Di-adduct

Promiscuous / Non-specific
Secondary Screen: Thiol-Reactivity Counter-Screen

Objective: To ensure DHIQ-Acryl is not a "super-reactive" pan-assay interference compound (PAINS) that reacts with any thiol.

Method: Ellman’s Reagent (DTNB) or CPM Fluorescence Assay using a peptide surrogate (Glutathione).[1][2]

Protocol:

  • Substrate: Prepare 50 µM Glutathione (GSH) in PBS.

  • Incubation: Mix GSH with 50 µM DHIQ-Acryl. Incubate for 60 mins.

  • Detection:

    • Add DTNB (Ellman's reagent).[1][2]

    • Measure Absorbance at 412 nm.[1]

  • Calculation: Compare free thiol remaining vs. DMSO control.

Acceptance Criteria:

  • Ideal Scout: < 10% depletion of GSH at 1 hour (indicates low intrinsic reactivity; requires protein catalysis/binding for reaction).[1][2]

  • Promiscuous: > 50% depletion of GSH (indicates high intrinsic reactivity; likely toxic).[1][2]

Advanced Characterization: Determination[2]

For hits identified in the primary screen, determining the potency is critical.[1][2] Since the reaction is time-dependent,


 is irrelevant.[1][2] You must measure the second-order rate constant (

).[2]

Workflow:

  • Incubate protein with varying concentrations of DHIQ-Acryl (

    
     = 0, 6.25, 12.5, 25, 50, 100 µM).[1][2]
    
  • Take aliquots at multiple time points (

    
     = 0, 15, 30, 60, 120 min).[1][2]
    
  • Quantify % Occupancy via LC-MS.[1]

  • Fit data to the pseudo-first-order kinetic equation:


[2]

Visual Workflow (Graphviz):

Workflow Start Hit Identification (DHIQ-Acryl) DoseResponse Prepare Concentration Series (0 - 100 µM) Start->DoseResponse TimePoints Time-Course Incubation (0, 15, 30, 60 min) DoseResponse->TimePoints LCMS LC-MS Analysis (Quantify % Adduct) TimePoints->LCMS CurveFit Non-Linear Regression (Kitz-Wilson Plot) LCMS->CurveFit Output Calculate k_inact / K_I CurveFit->Output

Figure 2: Workflow for kinetic characterization of covalent hits.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Adduct Observed Low reactivity or steric clash.[1]Increase incubation to 4 hours or pH to 8.0 to increase Cys nucleophilicity.
Multiple Adducts Non-specific labeling of surface lysines/cysteines.[1]Reduce compound concentration; ensure DHIQ-Acryl passes the GSH counter-screen.
Protein Precipitation DMSO intolerance or compound aggregation.[1]Reduce DMSO to <0.5%; check compound solubility in buffer.
Inconsistent Mass Adduct hydrolysis or oxidation.[1]Analyze immediately after quenching; keep samples at 4°C.

References

  • Resnick, E., et al. (2019).[1][2] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[1] Link[2]

  • Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link[2]

  • Keeley, A., et al. (2019).[1][2][3] "Covalent fragment libraries in drug discovery." Drug Discovery Today. Link

  • Enamine. "Covalent Fragment Libraries: Acrylamides and Chloroacetamides."[1][4] Enamine.net.[1] Link

  • London, N., et al. (2020).[1][2][5] "Covalent docking of acrylamide fragments for SARS-CoV-2 main protease." BioRxiv.[1] Link[2]

Sources

Application Notes and Protocols for the Optimized Synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(decahydroisoquinolin-2-yl)prop-2-en-1-one, a saturated heterocyclic N-acryloyl amide. While this specific molecule is not extensively documented in current literature, this guide offers a robust framework for its synthesis and optimization based on the well-established Schotten-Baumann reaction. The protocols detailed herein are designed to be a validated starting point for researchers, providing a thorough understanding of the reaction mechanism and a systematic approach to optimizing reaction conditions for maximal yield and purity. This guide is intended for an audience with a foundational knowledge of synthetic organic chemistry.

Introduction: The Significance of N-Acryloyl Amides and the Decahydroisoquinoline Scaffold

N-acryloyl amides are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. The acryloyl moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, a strategy employed in the design of targeted covalent inhibitors. Furthermore, the vinyl group can participate in polymerization reactions, leading to the formation of novel polymers with potential applications in drug delivery and biomaterials.[1][2] The biological activities of N-acryloyl amides are diverse, with examples showing potential in areas such as cancer and inflammation.[3]

The decahydroisoquinoline scaffold is a saturated bicyclic amine that is a key structural motif in many natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure can impart favorable pharmacokinetic properties and provide a framework for the precise spatial orientation of functional groups. The combination of the reactive acryloyl group with the decahydroisoquinoline core presents an opportunity for the development of novel chemical probes, covalent ligands, and building blocks for more complex molecular architectures.

This guide will focus on the synthesis of this compound via the acylation of decahydroisoquinoline with acryloyl chloride. A thorough understanding and optimization of the reaction conditions are paramount to achieving high yields of the desired product while minimizing side reactions.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction, a classic example of the Schotten-Baumann reaction. The reaction mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine, decahydroisoquinoline, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acryloyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture, yielding the final N-acryloyl amide product and a salt byproduct.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Optimization of Reaction Conditions: A Systematic Approach

The yield and purity of this compound are highly dependent on the reaction conditions. A systematic optimization of these parameters is essential for an efficient and reproducible synthesis. The following sections detail the key parameters and their influence on the reaction outcome.

Choice of Base

The selection of the base is critical in the Schotten-Baumann reaction. The base must be strong enough to neutralize the generated HCl but should not promote side reactions, such as the hydrolysis of acryloyl chloride.

BaseAdvantagesDisadvantages
Aqueous Sodium Hydroxide (NaOH) Inexpensive, readily available.Can promote hydrolysis of acryloyl chloride if not carefully controlled.
Triethylamine (TEA) Organic base, soluble in organic solvents.Can be more challenging to remove during workup.
Pyridine Acts as both a base and a catalyst.Can be difficult to remove and has a strong odor.
Excess Decahydroisoquinoline Acts as both reactant and base, simplifying the reaction mixture.Requires a larger excess of the starting amine, which may not be cost-effective.

dot

G cluster_0 Optimization Workflow start Start: Define Reaction Parameters base Base Selection (NaOH, TEA, Pyridine, Excess Amine) start->base solvent Solvent Selection (DCM, THF, Toluene/Water) base->solvent temp Temperature Control (0-5°C, Room Temp) solvent->temp time Reaction Time (1-4 hours) temp->time analysis Analysis (TLC, HPLC, NMR) time->analysis optimization Optimization Loop analysis->optimization optimization->base Iterate to improve yield and purity end End: Optimized Protocol optimization->end Achieve desired outcome

Caption: A logical workflow for optimizing the synthesis of this compound.

Solvent System

The choice of solvent influences the solubility of the reactants and can affect the reaction rate. A two-phase system, such as dichloromethane (DCM) and water, is often employed in Schotten-Baumann reactions. The organic phase contains the amine and acryloyl chloride, while the aqueous phase contains the inorganic base. Vigorous stirring is necessary to ensure efficient mixing between the two phases. Anhydrous aprotic solvents like DCM or tetrahydrofuran (THF) can also be used, particularly with organic bases like triethylamine.

Temperature Control

The reaction between a secondary amine and acryloyl chloride is typically exothermic. Maintaining a low temperature, usually between 0 and 5 °C, is crucial for several reasons:

  • Controlling the Reaction Rate: Prevents the reaction from becoming too vigorous.

  • Minimizing Side Reactions: Reduces the rate of hydrolysis of acryloyl chloride.

  • Improving Selectivity: Can lead to a cleaner reaction profile with fewer byproducts.

Reaction Time

The optimal reaction time will depend on the other reaction parameters. Monitoring the progress of the reaction by thin-layer chromatography (TLC) is recommended to determine the point of completion. Over-extending the reaction time can lead to product degradation or the formation of byproducts.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis and optimization of this compound. Note: As no specific literature procedure for this exact compound has been identified, these protocols are based on general methods for the N-acylation of secondary amines.

General Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Acryloyl chloride should be handled in a well-ventilated fume hood due to its corrosive and lachrymatory nature. Anhydrous solvents should be used where specified.

Protocol 1: Schotten-Baumann Conditions with Aqueous NaOH
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve decahydroisoquinoline (1.0 eq.) in dichloromethane (DCM, 10 mL per mmol of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a 10% aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) to the flask.

  • Addition of Acryloyl Chloride: While stirring vigorously, add a solution of acryloyl chloride (1.1 eq.) in DCM (2 mL per mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Anhydrous Conditions with Triethylamine
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve decahydroisoquinoline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (10 mL per mmol of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM (2 mL per mmol) dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with the addition of water (10 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

G cluster_0 Experimental Workflow A 1. Dissolve Decahydroisoquinoline and Base in Solvent B 2. Cool to 0°C A->B C 3. Add Acryloyl Chloride Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Workup (Acid/Base Washes) D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, IR, MS) G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the vinyl protons of the acryloyl group (typically in the range of 5.5-7.0 ppm) and the aliphatic protons of the decahydroisoquinoline ring system.

    • ¹³C NMR will show a signal for the amide carbonyl carbon (around 165-175 ppm) and signals for the vinyl carbons and the carbons of the decahydroisoquinoline core.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch should be observed around 1650 cm⁻¹. The C=C stretch of the vinyl group will appear around 1620 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, hydrolysis of acryloyl chloride, protonation of the amine.Increase reaction time, ensure anhydrous conditions, use a sufficient amount of base.
Multiple Products by TLC Side reactions, product degradation.Lower the reaction temperature, reduce reaction time, purify carefully.
No Reaction Inactive acryloyl chloride, insufficient base.Use fresh acryloyl chloride, ensure adequate base is present.

Conclusion

The synthesis of this compound can be effectively achieved through the Schotten-Baumann reaction. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, is crucial for obtaining high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and study this and other related N-acryloyl amides. The unique combination of the reactive acryloyl moiety and the rigid decahydroisoquinoline scaffold makes this class of compounds intriguing targets for further investigation in medicinal chemistry and materials science.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • ResearchGate. What is the best method to neutralize acryloyl chloride residues after reaction of an amide... Available from: [Link]

  • Google Patents. US20070106090A1 - Method for synthesis of acrylamide derivatives.
  • ChemistryStudent. Amides (A-Level). Available from: [Link]

  • PubMed. Efficient and facile synthesis of acrylamide libraries for protein-guided tethering. Available from: [Link]

  • Chemistry Steps. Converting Amines to Amides. Available from: [Link]

  • Master Organic Chemistry. Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Available from: [Link]

  • Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Available from: [Link]

  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Available from: [Link]

  • PubMed. Poly(N-acryl amino acids): a new class of biologically active polyanions. Available from: [Link]

  • PMC. Charting the Chemical Space of Acrylamide-Based Inhibitors of zDHHC20. Available from: [Link]

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Application Note: A Mass Spectrometry-Based Bottom-Up Proteomics Workflow for the Identification and Site-Mapping of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of covalent adducts between small molecules and proteins is a cornerstone of targeted covalent inhibitor development and a critical area of study in toxicology. Understanding precisely which amino acid residues are modified is essential for elucidating mechanisms of action, evaluating off-target effects, and designing safer, more effective therapeutics. This application note provides a comprehensive, field-proven workflow for the detection and site-specific identification of protein adducts formed by 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, a compound featuring a reactive acrylamide "warhead". We detail a bottom-up proteomics strategy, from in vitro adduction and sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and data interpretation, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure both technical accuracy and robust, reproducible results.

Principle of the Method: Interrogating Covalent Modifications

The primary challenge in adductomics is not only to confirm that a covalent modification has occurred but to pinpoint its exact location within a protein's primary sequence. While "top-down" analysis of intact proteins can confirm adduct formation and stoichiometry, it fails to provide residue-specific information.[1] Therefore, we employ a bottom-up proteomics strategy, which has become the standard and most powerful approach for mapping post-translational modifications and covalent adducts.[2][3][4]

The core principle of this workflow is as follows:

  • The target protein is incubated with this compound to form the covalent adduct.

  • The adducted protein is denatured, and any unreacted, nucleophilic residues (primarily cysteines) are capped to prevent artifactual modifications.

  • The protein is enzymatically digested into a complex mixture of smaller peptides using a protease with known specificity, such as trypsin.[3]

  • This peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Bioinformatics software is used to match the acquired fragmentation spectra (MS/MS) against a theoretical database, searching for peptides that exhibit a specific mass shift corresponding to the addition of the covalent compound.[2][5]

This method transforms the difficult problem of analyzing a large, modified protein into the more manageable task of identifying and sequencing smaller, modified peptides.

The Chemistry of Adduct Formation: A Michael Addition Reaction

The compound this compound contains an α,β-unsaturated carbonyl moiety (an acrylamide). This functional group is a classic Michael acceptor , making it susceptible to nucleophilic attack by amino acid side chains.[6][7] The most potent nucleophile among the standard amino acids in a physiological pH range is the thiol group of cysteine.[8][9][10] While other residues like lysine or histidine can also react, cysteine's reactivity is typically orders of magnitude higher, making it the primary focus for adduction.[9][10]

The reaction proceeds via a conjugate addition mechanism, forming a stable thioether bond.

Diagram of Michael Addition Reaction

The critical parameter for the subsequent mass spectrometry data analysis is the exact monoisotopic mass of the modification. For this compound (C₁₂H₁₉NO), this mass is 193.1467 Da . This value will be used to instruct the search algorithm to look for peptides that have increased in mass by precisely this amount.

Experimental Workflow Overview

A successful adductomics study relies on a systematic and well-controlled experimental pipeline. The diagram below outlines the major steps from sample generation to final data interpretation. Each step is detailed in the protocols that follow.

Overall Experimental Workflow

Detailed Protocols

The following protocols provide step-by-step instructions for each phase of the workflow.

Protocol 3.1: In Vitro Protein Adduction
  • Rationale: This initial step creates the adducted protein sample. A control sample without the compound is treated identically and is absolutely essential for distinguishing genuine adducts from other background modifications.

  • Materials:

    • Target protein solution (e.g., 1 mg/mL Human Serum Albumin in PBS, pH 7.4).

    • This compound (e.g., 10 mM stock in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Microcentrifuge tubes.

  • Procedure:

    • Experimental Sample: In a microcentrifuge tube, combine 100 µL of the target protein solution with the compound stock solution to achieve a desired final molar excess (e.g., 10-fold molar excess of compound over protein). Add PBS to a final volume of 110 µL.

    • Control Sample: In a separate tube, combine 100 µL of the target protein solution with the same volume of DMSO used in the experimental sample (e.g., 1 µL). Add PBS to a final volume of 110 µL.

    • Incubate both tubes at 37°C for a specified time (e.g., 2-4 hours). The optimal time may need to be determined empirically.

    • Proceed immediately to proteomic sample preparation.

Protocol 3.2: In-Solution Proteomic Sample Preparation
  • Rationale: This multi-step process unfolds the protein, breaks disulfide bonds, caps unreacted cysteines, and digests the protein into peptides suitable for MS analysis. The alkylation step with iodoacetamide (IAA) is crucial; it adds a known mass (+57.021 Da) to any cysteine that was not modified by the test compound, providing an internal control and preventing ambiguity.[11]

  • Materials:

    • Urea (8 M in 100 mM Tris-HCl, pH 8.5).

    • Dithiothreitol (DTT) (200 mM stock).

    • Iodoacetamide (IAA) (400 mM stock, prepared fresh in the dark).

    • Trypsin, sequencing grade (e.g., 0.5 µg/µL in 50 mM acetic acid).

    • Ammonium Bicarbonate (50 mM, pH 8.0).

    • Formic Acid (FA).

  • Procedure:

    • Denaturation & Reduction: Add 100 µL of 8 M urea to each protein sample (~100 µg protein). Add DTT to a final concentration of 10 mM. Vortex briefly and incubate at 56°C for 30 minutes.

    • Alkylation: Cool samples to room temperature. Add freshly prepared IAA to a final concentration of 20 mM. Vortex and incubate in the dark at room temperature for 30 minutes.

    • Quenching & Dilution: Add DTT to a final concentration of 10 mM to quench any excess IAA. Incubate for 15 minutes. Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.

    • Digestion: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight (16-18 hours) at 37°C.

    • Reaction Stop & Desalting: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3). Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's protocol. Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.

    • Drying & Reconstitution: Dry the desalted peptides completely in a vacuum centrifuge. Reconstitute in an appropriate volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for analysis.

Protocol 3.3: LC-MS/MS Acquisition
  • Rationale: High-performance liquid chromatography (HPLC) separates the complex peptide mixture over time before introduction into the mass spectrometer. A Data-Dependent Acquisition (DDA) method is used to automatically select peptide ions for fragmentation, generating the MS/MS spectra required for sequence identification.[2][5]

  • Typical System: A nano-flow HPLC system coupled to a high-resolution Orbitrap or Q-TOF mass spectrometer.

  • Procedure:

    • Injection: Inject 1-2 µg of the digested peptide sample onto the analytical column.

    • Chromatography: Separate peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% Buffer B over 60-90 minutes, where Buffer A is 0.1% FA in water and Buffer B is 0.1% FA in acetonitrile).

    • Mass Spectrometry Method (DDA):

      • MS1 Survey Scan: Acquire full scan mass spectra over a range of m/z 350-1500 at high resolution (e.g., 60,000).

      • MS2 Fragmentation: Set the instrument to select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation (using HCD or CID).

      • Dynamic Exclusion: Enable dynamic exclusion (e.g., for 30 seconds) to prevent repeated fragmentation of the same abundant peptides, allowing the instrument to sample lower-abundance species.

Data Analysis and Interpretation

  • Rationale: The raw MS data is processed using a search algorithm that compares experimental MS/MS spectra to theoretical spectra generated from a protein sequence database. The key is to define the mass of our adduct as a potential (variable) modification.

  • Software: Proteome Discoverer (Thermo), MaxQuant, Mascot, or similar proteomics software packages.[2]

  • Procedure:

    • Database Search Setup:

      • Database: Specify the appropriate protein sequence database (e.g., Swiss-Prot Human).

      • Enzyme: Set to Trypsin, allowing up to 2 missed cleavages.

      • Fixed Modification: Cysteine carbamidomethylation (+57.021 Da) from the IAA alkylation step.

      • Variable Modifications:

        • Methionine oxidation (+15.995 Da).

        • Adduct Modification (+193.1467 Da) on Cysteine (C), Lysine (K), and Histidine (H). It is crucial to include all potential nucleophilic residues.

    • Search Execution: Run the search against the raw data files from both the experimental and control samples.

    • Result Filtering & Analysis:

      • Filter results to a high confidence level (e.g., 1% peptide and protein False Discovery Rate).

      • Directly compare the results from the compound-treated sample against the control. Adduct modifications should only be identified in the experimental sample.

      • Generate a report of all peptides identified with the +193.1467 Da modification.

Manual Validation: The Gold Standard

A software-based identification should always be confirmed by manual inspection of the MS/MS spectrum.[6] Look for a series of b- and y-ions that "walk" along the peptide backbone. The mass of fragment ions containing the modified residue will be shifted by +193.1467 Da, providing definitive evidence for the adduct's location.

Data Presentation

Results should be summarized in a clear, tabular format.

ProteinModified ResiduePeptide SequencePrecursor m/z (Charge)Mass Error (ppm)Search Score
Serum AlbuminCys-34LVNEVTEFAKTC[+193.15]VADESAENCDK884.413 (3+)1.8125
Serum AlbuminCys-53QTALVELLKHKPKATEEQLKC[+193.15]ASLVK1021.542 (3+)2.198

Table 1: Example of hypothetical results for this compound adducts identified on Human Serum Albumin (HSA). The modification on Cysteine (C) is noted in red.

Conclusion

This application note outlines a robust and reliable bottom-up mass spectrometry workflow for the precise identification of protein adducts formed by this compound. By combining controlled in vitro adduction, standard proteomic sample preparation, high-resolution LC-MS/MS, and targeted bioinformatic analysis, this method provides researchers with the residue-specific information necessary for modern drug discovery and toxicology. The emphasis on control samples and manual data validation ensures high confidence in the final results, enabling a deeper understanding of covalent interactions at the molecular level.

References

  • Moutinho, A. M., Nunes, J., Castro, C., & Moscoso, J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. PMC. Available at: [Link]

  • Moutinho, A. M., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. Available at: [Link]

  • Gao, Y., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • Merrihew, G. E., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Fritz, K. S., et al. (2010). A Comparative `Bottom Up' Proteomics Strategy for the Site-specific Identification and Quantification of Protein Modifications By Electrophilic Lipids. PMC. Available at: [Link]

  • Collins, M. O., & Choudhary, J. S. (2011). Analysis of post-translational modifications by LC-MS/MS. PubMed. Available at: [Link]

  • QB3/Chemistry Mass Spectrometry Facility. Identification of Protein Modifications. University of California, Berkeley. Available at: [Link]

  • Schöneich, C. (2011). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Oregon State University. Available at: [Link]

  • Wikipedia. (2023). Bottom-up proteomics. Wikipedia. Available at: [Link]

  • Ferguson, L., et al. (2023). Quantitative proteomics and applications in covalent ligand discovery. PMC. Available at: [Link]

  • Collins, M. O., & Choudhary, J. S. (2011). Analysis of Post-translational Modifications by LC-MS/MS. ResearchGate. Available at: [Link]

  • Merrihew, G. E., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link]

  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Protein Analysis by Shotgun/Bottom-up Proteomics. PMC. Available at: [Link]

  • Rapid Novor. (2025). PTM Analysis LC-MS Service. Rapid Novor. Available at: [Link]

  • Moutinho, A. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. Available at: [Link]

  • S. M. T. S. Caeiro, et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Hu, Y., & Jeong, J. S. (2014). Preprocessing and Analysis of LC-MS-Based Proteomic Data. PMC. Available at: [Link]

  • Rademaker, G. J., et al. (2000). Optimization of the ß-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Glycans. Journal of Biomolecular Techniques. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2024). Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization. PMC. Available at: [Link]

  • Slavin, M., & Kalisman, N. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bar-Nun, S., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. Available at: [Link]

  • Shi, R. (2025). Mass spectrometry workflows powering the future of biologics. Drug Target Review. Available at: [Link]

  • Friedman, M., Finley, J. W., & Yeh, L. S. (1977). Reactions of proteins with dehydroalanines. PubMed. Available at: [Link]

  • Hawkins, C. L., & Davies, M. J. (2019). Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications. ResearchGate. Available at: [Link]

  • Hawkins, C. L., & Davies, M. J. (2019). Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications. PubMed. Available at: [Link]

  • Shestakova, T., et al. (2024). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI. Available at: [Link]

  • Sciortino, G., et al. (2025). Protein‐Protein Stabilization in VO/8‐Hydroxyquinoline–Lysozyme Adducts. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-ACR Topic: Troubleshooting low yield in the synthesis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

User Issue Summary

User Report: "I am attempting to synthesize this compound using decahydroisoquinoline and acryloyl chloride. My yields are consistently low (<30%). The crude mixture is often a polymeric gum, or I see significant starting material remaining despite excess acylating agent."

Part 1: Diagnostic & Triage (The "Yield Killers")

Before altering your protocol, we must identify which of the three "Yield Killers" is active in your flask. The synthesis of acrylamides from hindered secondary amines like decahydroisoquinoline is deceptive; it looks like a simple Schotten-Baumann reaction, but it is a race against three competing pathways.

1. The Aza-Michael Self-Cannibalization
  • The Symptom: You see the product forming by TLC, but it disappears or converts to a more polar spot over time.

  • The Cause: Your product (an acrylamide) is a Michael Acceptor . Your starting material (decahydroisoquinoline) is a Nucleophile . If the acylation is slow (due to steric bulk of the bicycle), the unreacted amine will attack the double bond of the newly formed product, forming a dimer.

  • The Fix: You must ensure the acylation rate is significantly faster than the conjugate addition rate. This usually requires lower temperatures (

    
    C to 
    
    
    
    C) and strictly anhydrous conditions.
2. The Radical Polymerization
  • The Symptom: The reaction mixture turns into an intractable gel or gum upon concentration. The NMR shows broad, undefined peaks in the aliphatic region.

  • The Cause: Acryloyl chloride and the resulting acrylamide are prone to radical polymerization, initiated by light, heat, or trace peroxides.

  • The Fix: Add a radical inhibitor (BHT or 4-methoxyphenol) to the reaction and never concentrate the product to complete dryness without an inhibitor present.

3. The Stereochemical Trap (Cis vs. Trans)
  • The Symptom: Incomplete conversion. One isomer reacts, the other remains.

  • The Cause: Commercial decahydroisoquinoline is often a mixture of cis and trans isomers.[1] The trans-fused isomer is more rigid and sterically hindered around the nitrogen. It reacts significantly slower with acryloyl chloride than the cis isomer.

  • The Fix: Run the reaction longer or use a more reactive coupling partner (e.g., Mixed Anhydride method) if the trans isomer is your target.

Part 2: Visualizing the Competition

The following diagram maps the kinetic competition occurring in your flask. Your goal is to maximize the green path while suppressing the red paths.

ReactionPathways cluster_conditions Critical Control Points SM Decahydroisoquinoline (Nucleophile) Product Target Acrylamide (Michael Acceptor) SM->Product Acylation (Fast) MichaelAdduct Dimer Byproduct (Aza-Michael Adduct) SM->MichaelAdduct Reagent Acryloyl Chloride (Electrophile) Reagent->Product Polymer Polymerized Gum Reagent->Polymer Improper Storage Product->MichaelAdduct + Excess Amine (Slow) Product->Polymer Radical Initiator (Heat/Light) Control1 Temp < 0°C prevents Michael Addn Control2 Inhibitor (BHT) prevents Polymerization

Caption: Kinetic competition between desired acylation (Green) and parasitic Michael addition/polymerization pathways (Red).

Part 3: Optimized Protocols

We recommend two distinct protocols. Protocol A is the standard high-throughput method. Protocol B is the "Rescue Method" if Protocol A fails due to instability.

Protocol A: The Modified Acid Chloride Method (Low Temp)

Best for: Clean starting material, anhydrous labs.

  • Preparation: Dissolve Decahydroisoquinoline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM. Add BHT (0.1 mol%) as a stabilizer.

  • Cooling: Cool the mixture to

    
    C  (acetone/dry ice). Note: Standard 
    
    
    
    C is often insufficient to stop the Michael addition for this specific substrate.
  • Addition: Add Acryloyl Chloride (1.1 eq) dropwise over 30 minutes. The slow addition ensures the concentration of the highly reactive acid chloride never spikes, favoring acylation over side reactions.

  • Quench: Once addition is complete, allow to warm to

    
    C over 1 hour. Quench immediately with saturated NaHCO₃.
    
  • Workup: Wash with 1M HCl (to remove unreacted amine)

    
     Brine 
    
    
    
    Dry over Na₂SO₄.
  • Purification: Flash chromatography. Crucial: Add 0.05% TEA to your eluent to prevent acid-catalyzed decomposition of the acrylamide on silica.

Protocol B: The Mixed Anhydride Coupling (Gentle)

Best for: Avoiding polymerization, handling the rigid 'trans' isomer.

  • Activation: Dissolve Acrylic Acid (1.2 eq) and TEA (1.5 eq) in THF at

    
    C. Add Isobutyl Chloroformate (1.2 eq). Stir for 20 mins to form the mixed anhydride.
    
  • Coupling: Add Decahydroisoquinoline (1.0 eq) in THF dropwise.

  • Outcome: This method avoids the use of the hyper-reactive acryloyl chloride, significantly reducing the risk of polymerization and hydrolysis.

Part 4: Comparative Data & Solvents
ParameterAcid Chloride RouteMixed Anhydride RouteCoupling Reagent (HATU/EDC)
Reactivity High (Risk of side rxn)Moderate (Controlled)Moderate to High
Polymerization Risk HighLowLow
Purification Difficult (Acid chloride residues)Easy (Byproducts are volatile/water soluble)Difficult (Urea byproducts)
Cost LowLowHigh
Rec. Solvent DCM or TolueneTHFDMF or DCM
Part 5: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Analyze Crude NMR CheckPeaks Are alkene peaks (5.5-6.5 ppm) present? Start->CheckPeaks NoPeaks No: Peaks Missing CheckPeaks->NoPeaks No YesPeaks Yes: Peaks Present CheckPeaks->YesPeaks Yes Polymer Diagnosis: Polymerization Action: Add BHT, keep temp < 40°C NoPeaks->Polymer CheckPattern Check Splitting Pattern YesPeaks->CheckPattern Messy Complex/Extra Peaks? CheckPattern->Messy Yes Clean Clean Doublets/Multiplets? CheckPattern->Clean No Michael Diagnosis: Michael Adduct Action: Lower Temp, Reduce Base Messy->Michael Yield Diagnosis: Yield Loss in Workup Action: Check Aqueous Phase pH Clean->Yield

Caption: Diagnostic logic for analyzing crude reaction mixtures.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use EDC/NHS coupling instead of Acryloyl Chloride? A: Yes, and it is often preferred for small-scale medicinal chemistry. However, removing the urea byproduct can be difficult if your product is not a solid. If using EDC, we recommend a dilute acid wash during workup, as the decahydroisoquinoline acrylamide is neutral/non-basic and will remain in the organic layer.

Q: Why does my product turn into a solid gum in the rotary evaporator? A: This is "runaway polymerization." Acrylamides are sensitive to concentration.[2][3] When you remove the solvent, the local concentration of the acrylamide increases, increasing the rate of intermolecular polymerization. Always add a grain of BHT (butylated hydroxytoluene) to your flask before evaporating solvent.

Q: My starting material is a cis/trans mixture. Will this affect biological activity? A: Absolutely. The cis-decahydroisoquinoline has a different 3D vector than the trans. In covalent inhibitor design (e.g., KRAS or kinase targets), the angle of the acrylamide warhead is critical. You should separate the isomers before acylation if possible, or use careful HPLC separation after.

References
  • Acryloyl Chloride Handling & Polymerization

    • Title: Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.[4]

    • Source: ChemSusChem (2016).[4]

    • URL:[Link]

  • Aza-Michael Addition Side Reactions

    • Title: The Michael Addition Reaction and Conjugate Addition.[5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Stereochemistry of Decahydroisoquinoline

    • Title: Construction of cis- and trans-Decahydroisoquinolines via Heterogeneous Catalytic Hydrogenation.[8]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Technical Support Center: Stabilization & Purification of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Polymerization During Workup and Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Molecule ID: DHI-Acrylamide (1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one)

Executive Summary

You are encountering stability issues with This compound . As a tertiary acrylamide derivative, this molecule is a potent Michael acceptor and susceptible to free-radical polymerization.

The most common failure mode users report is solidification (polymerization) during distillation or concentration . This is almost exclusively caused by the "Oxygen-Inhibitor Paradox" : The standard laboratory practice of purging with inert gas (Nitrogen/Argon) actively disables the most common inhibitors (like MEHQ), leading to rapid, exothermic polymerization.

This guide provides a tiered troubleshooting approach to stabilize your workflow.

Tier 1: Immediate Triage (Diagnostics)

Q: Why did my crude reaction mixture solidify into an insoluble gel overnight?

A: This is likely "Popcorn Polymerization" triggered by oxygen depletion or light exposure.

  • The Cause: If you stored the crude mixture under a strict Nitrogen atmosphere, you likely deactivated the stabilizer. Most commercial acryloyl chloride (starting material) contains MEHQ (4-Methoxyphenol). MEHQ requires dissolved oxygen to function. [1][2][3]

  • The Fix:

    • Re-dissolve? Impossible. Cross-linked polyacrylamides are insoluble. You must restart the synthesis.

    • Prevention: Store crude intermediates in amber glassware with a large headspace of air , not nitrogen. Keep at 4°C.

Q: The material polymerized inside the rotavap during solvent removal. Why?

A: Concentration increases the rate of bimolecular radical termination less than it increases the rate of propagation (Trommsdorff–Norrish effect), and the bath heat accelerates radical formation.

  • The Fix:

    • Temperature Limit: Never exceed a bath temperature of 40°C.

    • Vacuum: Use a stronger vacuum to lower the boiling point of the solvent, rather than increasing heat.

    • Inhibitor Spike: Add 100-200 ppm of BHT (Butylated hydroxytoluene) to the flask before concentration. BHT does not require oxygen to the same extent as MEHQ and is safer for solvent stripping steps.

Tier 2: Protocol Optimization (The "How-To")

Scenario A: Purification by Vacuum Distillation

Recommended only if high vacuum (<0.5 mmHg) is available due to the high boiling point of the decahydroisoquinoline moiety.

The Critical Error: Distilling under static vacuum or nitrogen bleed. The Solution: You must use an Air Bleed (Capillary Sparge) .

Protocol: Air-Sparged Vacuum Distillation
  • Inhibitor Loading: Add Phenothiazine (PTZ) (500 ppm) or MEHQ (500 ppm) to the pot.

    • Note: PTZ is preferred for distillation as it works anaerobically, but if you only have MEHQ, the air bleed is non-negotiable.

  • The Air Bleed: instead of a standard stopper, insert a glass capillary tube drawn to a fine point into the distillation flask.

  • Operation: Connect the vacuum. Adjust the capillary so a tiny stream of air bubbles continuously rises through the liquid.

    • Mechanism:[2][3][4][5] This supplies the necessary

      
       to keep MEHQ active in the liquid phase and inhibits the vapor phase.
      
  • Temperature Delta: Monitor the difference between Pot Temp (

    
    ) and Head Temp (
    
    
    
    ). If
    
    
    , abort and switch to chromatography.
Scenario B: Purification by Flash Chromatography

Recommended method for this molecule.

The Critical Error: Polymerization on the silica column due to "Heat of Adsorption" and surface acidity. The Solution: Solvating the column with inhibitors.[6]

Protocol: Inhibited Flash Chromatography
  • Solid Phase Choice: Use Neutral Alumina if possible. If using Silica Gel, ensure it is high quality (pH neutral). Acidic silica can catalyze polymerization.

  • Eluent Doping: Add BHT (0.05% w/v) to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Reasoning: As the monomer concentrates in the stationary phase bands, local concentration spikes. BHT prevents radical propagation within the column.[7]

  • Flow Rate: Run the column fast. Residence time on the silica should be minimized (<20 minutes).

Tier 3: Technical Deep Dive & Mechanisms

The Oxygen-MEHQ Synergism

Users often ask why they cannot just use Nitrogen. The diagram below illustrates the obligatory cycle of MEHQ inhibition. Without Oxygen (


), the Carbon-centered radical (

) bypasses the inhibitor and polymerizes.

MEHQ_Mechanism cluster_inhibition Inhibition Cycle (Requires Air) Monomer Monomer (DHI-Acrylamide) Radical Carbon Radical (R•) Monomer->Radical Heat/Light Polymer Polymerization (FAILURE) Radical->Polymer No Oxygen Present Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Fast) Oxygen Dissolved Oxygen (O₂) Stable Stable Non-Radical Products Peroxy->Stable + MEHQ (H-transfer) MEHQ MEHQ Inhibitor (Phenol)

Caption: The Inhibition Cycle. Note that MEHQ scavenges Peroxy radicals (ROO[8]•), not Carbon radicals (R[2][4]•). Without Oxygen, R[2]• accumulates and initiates polymerization.

Inhibitor Selection Matrix

Use this table to select the right inhibitor for your specific process step.

InhibitorFull NameBest Use CaseOxygen Required?Removal Method
MEHQ 4-MethoxyphenolStorage, Transport, Distillation (with air bleed)YES (Critical) Caustic wash (NaOH) or Alumina filtration
BHT Butylated hydroxytolueneChromatography, Solvent StrippingPartial (Less sensitive)Chromatography (elutes with solvent)
PTZ PhenothiazineHigh-Temp Distillation (Process Inhibitor)NO (Anaerobic) Distillation (remains in pot)
TBC 4-tert-ButylcatecholHighly reactive monomersYesCaustic wash

References

  • Mechanism of MEHQ Inhibition

    • Title: The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[2][8]

    • Source: Fluoryx Labs Technical Bulletin.
  • Inhibitor Removal Protocols

    • Title: Strategies for removing polymerization inhibitors from acrylate monomers.[2][3][7][9][10][11]

    • Source: BenchChem Technical Support.[7][11]

  • Title: Method of purification of acrylamide by distillation with a polymer inhibitor (US Patent 3855075A).
  • Chromatography Risks

    • Title: Radical Polymerization of Acryl
    • Source: ACS Public
    • URL:[Link]

Sources

Addressing hydrolysis issues of the acrylamide group in 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for N-Acryloyl Decahydroisoquinoline Derivatives

Case ID: 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one Stability Profile Assigned Specialist: Senior Application Scientist, Covalent Inhibitor Division

Executive Summary

You are encountering stability issues with This compound . As a tertiary acrylamide, this molecule serves as a classic electrophilic "warhead" for covalent inhibition (targeting Cysteine residues).[1][2]

While users often report "hydrolysis," true amide hydrolysis (cleavage of the amide bond) is kinetically slow for tertiary amides at neutral pH. The more prevalent degradation pathway in aqueous media is Michael Addition of water (Hydration) across the alkene. This guide provides the diagnostic tools to distinguish these pathways and the protocols to prevent them.

Module 1: Diagnostic Workflow

Question: How do I confirm if my compound is hydrolyzing or undergoing Michael addition?

Technical Insight: Visual degradation (precipitation) is rare at low concentrations. You must rely on LC-MS.

  • True Hydrolysis: Nucleophilic attack at the carbonyl carbon. Cleaves the molecule into acrylic acid and decahydroisoquinoline.

    • Mass Shift: Loss of the acryloyl group (

      
       Mass depends on ionization, but you look for the free amine peak).
      
  • Hydration (Pseudo-Hydrolysis): Nucleophilic attack at the

    
    -carbon of the alkene.
    
    • Mass Shift:+18.01 Da (Parent + H₂O). The amide bond remains intact, but the warhead is deactivated.

Diagnostic Flowchart:

degradation_diagnosis Start Sample Analysis (LC-MS) MassCheck Check Mass Shift (Δ) Start->MassCheck Plus18 Δ = +18 Da MassCheck->Plus18 Parent + H2O Fragment Appearance of Decahydroisoquinoline Mass MassCheck->Fragment Loss of Acryloyl Hydration DIAGNOSIS: Hydration (Michael Addition of Water) Warhead Deactivated Plus18->Hydration Hydrolysis DIAGNOSIS: Amide Hydrolysis (Cleavage) Linker Broken Fragment->Hydrolysis Action1 Action: Check Buffer pH & Nucleophiles (Thiols) Hydration->Action1 Action2 Action: Check pH Extremes (<4 or >9) or Enzymes Hydrolysis->Action2

Caption: Decision tree for distinguishing between hydration (saturation of the double bond) and amide hydrolysis based on LC-MS mass shifts.

Module 2: pH & Buffer Optimization

Question: My assay requires aqueous buffer. What conditions minimize degradation?

Technical Insight: Acrylamides are "soft" electrophiles. Their stability is governed by the ionization state of the water/nucleophiles around them.

  • Alkaline pH (> 8.0): Rapidly accelerates Michael Addition of hydroxide ions (

    
    ) to the alkene.
    
  • Acidic pH (< 5.0): Protonation of the carbonyl oxygen increases susceptibility to Amide Hydrolysis .

  • Nucleophilic Buffers: Tris and primary amine buffers can react with the acrylamide over long incubations (24h+), forming adducts.

Recommended Buffer Systems:

ParameterRecommendationScientific Rationale
Optimal pH 7.2 – 7.6 Minimizes both acid-catalyzed hydrolysis and base-catalyzed hydration [1].
Preferred Buffer HEPES or MOPS Non-nucleophilic sulfonic acid buffers. Avoid Tris if possible.
Additives Avoid DTT/BME Strong reducing agents (thiols) will instantly react with the acrylamide warhead. Use TCEP if reduction is strictly necessary (TCEP is less nucleophilic toward acrylamides at neutral pH) [2].
Temperature 4°C vs 37°C Hydration rates double for every ~10°C increase. Keep stocks on ice.

Module 3: Storage & Handling Protocol

Question: I see degradation in my DMSO stock solution. Why?

Technical Insight: DMSO is hygroscopic. It absorbs water from the atmosphere. Even 1% water content in DMSO can facilitate slow hydrolysis or hydration of the acrylamide over months of storage. Furthermore, repeated freeze-thaw cycles introduce condensation.

Protocol: Preparation of Anhydrous Stocks

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Container: Store in amber glass vials with PTFE-lined caps or single-use aliquots (e.g., Matrix tubes).

  • Handling:

    • Do not store at -80°C if frequent access is needed (freeze/thaw damage). Store at -20°C in single-use aliquots.

    • Purge headspace with Argon or Nitrogen gas before closing the vial to displace humid air.

Module 4: Experimental Troubleshooting (FAQ)

Q: I see a peak at [M+18] in my LC-MS. Is my compound ruined? A: Yes. That is the hydration product (


-hydroxy amide). It lacks the double bond required for covalent bonding to the target cysteine. It is now a reversible, non-covalent binder with significantly lower potency [3].

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but half-life is limited. Acrylamides generally have a half-life (


) of 1–6 hours in media containing 10% FBS due to non-specific reaction with serum albumin thiols and glutathione (GSH).
  • Action: Refresh media containing the compound every 4–6 hours for long-duration assays, or quantify the effective concentration using the "Parallel Stability Assay" below.

Q: How do I verify stability before my main experiment? A: Run a GSH-Reactivity Assay .

  • Incubate 10 µM compound with 5 mM Glutathione (GSH) in PBS (pH 7.4).

  • Monitor decay of the parent peak via LC-MS at t=0, 15, 30, 60 min.

  • Result: If

    
     min, the warhead is too reactive (promiscuous). If 
    
    
    
    hours, it may be too unreactive for the target. Ideal range for specific covalent drugs is typically 1–4 hours [4].

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of your molecule in aqueous conditions.

chemical_pathways Parent 1-(Decahydroisoquinolin-2-yl) prop-2-en-1-one (Active Warhead) HydrationProd Hydration Product (β-hydroxy amide) [Inactive] Parent->HydrationProd Michael Addition (Neutral/Basic pH) HydrolysisProd Hydrolysis Products (Acrylic Acid + Amine) [Cleaved] Parent->HydrolysisProd Amide Hydrolysis (Extreme Acid/Base) Water H2O / OH- Water->Parent

Caption: Chemical pathway showing Michael Addition (Hydration) as the primary degradation route versus Amide Hydrolysis.

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408–13421.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581.

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery, 10, 307–317.

Sources

Validation & Comparative

A Comparative Guide to the Validation of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one Binding: An In-Depth Analysis Utilizing X-ray Crystallography and Orthogonal Biophysical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding to its intended biological target is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of methodologies for validating the binding of a novel, putative covalent inhibitor, 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one . The presence of the α,β-unsaturated ketone (a prop-2-en-1-one moiety, commonly known as an acrylamide warhead) in this molecule strongly suggests a mechanism of action involving covalent bond formation with a nucleophilic residue, such as cysteine, on its target protein.

Given the irreversible nature of many covalent inhibitors, unequivocally confirming the formation of the covalent adduct and understanding the precise binding mode is of paramount importance for both efficacy and safety. While X-ray crystallography stands as the gold standard for providing atomic-level detail of this interaction, a multi-faceted approach employing orthogonal biophysical and cellular assays is crucial for a comprehensive and self-validating assessment.

To illustrate these principles with a well-established example, this guide will frequently reference the interaction between Bruton's tyrosine kinase (BTK) and the covalent inhibitor ibrutinib . Ibrutinib also contains an acrylamide warhead and covalently modifies a cysteine residue (Cys481) in the active site of BTK.[1][2] This well-characterized system provides a concrete framework for understanding the application and data output of each validation technique.

The Pinnacle of Validation: X-ray Crystallography

X-ray crystallography offers unparalleled, high-resolution, three-dimensional insight into the protein-ligand complex.[3] It provides direct, unambiguous evidence of covalent bond formation, the specific amino acid residue involved, the conformation of the bound inhibitor, and the network of non-covalent interactions that contribute to binding affinity and selectivity.[1][3]

Experimental Workflow: From Gene to Structure

The process of obtaining a co-crystal structure is a multi-step endeavor, with each stage presenting its own challenges and requiring careful optimization.

xray_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Structure Solution a Gene Cloning & Expression Vector Construction b Recombinant Protein Expression (e.g., E. coli, insect cells) a->b c Cell Lysis & Initial Purification (e.g., Affinity Chromatography) b->c d Further Purification (e.g., Ion Exchange, Size Exclusion) c->d e Co-crystallization Screening with This compound d->e f Optimization of Crystallization Conditions e->f g Crystal Harvesting & Cryo-protection f->g h X-ray Diffraction Data Collection (Synchrotron) g->h i Data Processing & Phase Determination h->i j Model Building & Refinement i->j k Structure Validation j->k mass_spec_workflow a Incubate Target Protein with This compound b Desalting and Sample Cleanup (e.g., UPLC) a->b c Electrospray Ionization (ESI) b->c d Mass Analysis (e.g., Q-TOF) c->d e Deconvolution of Mass Spectrum d->e f Compare Mass of Adduct vs. Apo Protein e->f spr_workflow a Immobilize Target Protein on SPR Sensor Chip b Inject Varying Concentrations of This compound a->b c Monitor Binding in Real-Time (Association & Dissociation) b->c d Fit Data to a Two-State Covalent Binding Model c->d e Determine k_inact and K_I d->e cetsa_workflow a Treat Intact Cells with Compound or Vehicle b Heat Cells to a Range of Temperatures a->b c Lyse Cells and Separate Soluble and Precipitated Protein Fractions b->c d Detect and Quantify Soluble Target Protein (e.g., Western Blot, ELISA) c->d e Plot Protein Abundance vs. Temperature d->e f Observe Thermal Shift in Compound-Treated Samples e->f

Sources

Comparative potency of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one versus other acrylamide fragments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the potency of acrylamide-based covalent inhibitors, with a structural focus on the 1-(decahydroisoquinolin-2-yl)prop-2-en-1-one fragment. It is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of targeted covalent inhibitors (TCIs). We will explore the fundamental principles of covalent inhibition, the key parameters for potency determination, and how structural modifications influence inhibitory efficiency.

The Ascendancy of Acrylamide Fragments in Covalent Drug Discovery

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages such as high potency, prolonged duration of action, and the ability to target challenging proteins.[1] These inhibitors typically consist of a scaffold that directs the molecule to the target protein's binding site and an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue.[2]

Among the various warheads, the acrylamide moiety has emerged as a popular choice.[3] Acrylamides are α,β-unsaturated carbonyl compounds that act as Michael acceptors.[3] They exhibit a favorable balance of reactivity and stability, allowing for selective targeting of nucleophilic residues, most commonly cysteine, through a Michael addition reaction.[4][5] This mild electrophilicity minimizes the risk of non-specific reactions and associated toxicity, a concern that historically plagued more reactive covalent modifiers.[6] Several FDA-approved drugs, including afatinib and ibrutinib, successfully employ an acrylamide warhead to achieve their therapeutic effects.[4][5]

The mechanism of inhibition by an acrylamide-based TCI is generally a two-step process. First, the inhibitor reversibly binds to the target protein (E) to form a non-covalent complex (E·I), a process governed by the inhibition constant (KI). This initial binding is driven by interactions between the inhibitor's scaffold and the protein's binding pocket. Subsequently, the correctly positioned acrylamide warhead reacts with the target nucleophile to form an irreversible covalent bond (E-I), with a maximum rate constant of inactivation (kinact).[3]

Caption: Two-step mechanism of irreversible covalent inhibition.

Deconstructing Potency: Beyond IC₅₀

For irreversible covalent inhibitors, a simple IC₅₀ value is often insufficient and can be misleading, as it is dependent on incubation time.[7][8] A more rigorous assessment of potency requires the determination of the kinetic parameters that define the two-step inhibition mechanism:

  • KI (Inhibition Constant): This represents the affinity of the initial, non-covalent binding of the inhibitor to the target. A lower KI value indicates a tighter binding affinity. It is a measure of how well the inhibitor's scaffold fits into the protein's binding site before the covalent reaction occurs.

  • kinact (Maximum Rate of Inactivation): This is the first-order rate constant for the formation of the covalent bond at a saturating concentration of the inhibitor. It reflects the intrinsic reactivity of the warhead once the inhibitor is bound.

  • kinact/KI (Second-Order Rate Constant): This ratio is the most crucial parameter for comparing the overall efficiency and potency of different irreversible inhibitors.[9] It represents the rate of covalent modification at non-saturating inhibitor concentrations and accounts for both binding affinity and chemical reactivity. A higher kinact/KI value signifies a more efficient and potent covalent inhibitor.

Comparative Analysis of Acrylamide Fragments: A Structure-Activity Relationship (SAR) Perspective

The potency of an acrylamide inhibitor is a finely tuned interplay between its scaffold and warhead. The scaffold dictates the initial recognition and binding (KI), while the warhead's electronics and sterics influence the rate of the covalent reaction (kinact).[2][10]

To illustrate this, the table below summarizes kinetic data for a selection of acrylamide-based inhibitors targeting different proteins, compiled from the literature. This allows for an objective comparison of how structural variations impact potency.

Inhibitor/FragmentTarget ProteinScaffold Featureskinact/KI (M⁻¹s⁻¹)Reference
Ibrutinib BTKPyrazolopyrimidine~167,000[5]
Afatinib EGFRQuinazoline~1,670[9]
VA4 hTG2Cbz-Lysine~1,750[11]
Fragment 2 SARS-CoV-2 MproThiazole(Potent, IC₅₀ = 10-60 µM)[6]
Compound 2 p300/CBPPhenyl-acrylamide(Potent, IC₅₀ = 166 nM)[12]

Note: Direct comparison of kinact/KI values across different targets should be done with caution due to inherent differences in enzyme kinetics and assay conditions. The data is presented to illustrate the range of potencies and the impact of structural diversity.

From this data and extensive research in the field, several key SAR principles emerge:

  • Scaffold is Paramount: The non-covalent scaffold is the primary driver of affinity and selectivity. A well-designed scaffold positions the acrylamide warhead in close proximity to the target cysteine, accelerating the rate of covalent modification.[10] For instance, the high potency of Ibrutinib is largely attributed to its scaffold's high affinity for the BTK active site.

  • Warhead Substitution Matters: While the acrylamide itself is the reactive group, substitutions on the α- or β-carbons or the amide nitrogen can modulate its intrinsic reactivity. Electron-withdrawing groups, for example, can increase electrophilicity. However, increased intrinsic reactivity does not always translate to higher potency, as proper orientation and binding are often more critical.[6]

  • Linker Length and Rigidity: The linker connecting the scaffold to the warhead is crucial for optimal positioning. Its length and flexibility must be optimized to allow the warhead to reach the target nucleophile without introducing steric hindrance or excessive conformational entropy penalties.[10]

The Role of the Scaffold: A Hypothetical Look at the Decahydroisoquinoline Moiety

  • Three-Dimensional Structure and Rigidity: Unlike flat aromatic scaffolds, the decahydroisoquinoline ring system is a three-dimensional and relatively rigid structure. This conformational constraint can be advantageous, as it reduces the entropic penalty upon binding to the target protein. However, its rigid nature also demands a high degree of shape complementarity with the binding pocket.

  • Hydrophobicity: As a saturated hydrocarbon scaffold, it is largely hydrophobic. This would favor binding to hydrophobic pockets on a protein surface.

  • Potential for Potency: If a target protein possesses a suitably shaped hydrophobic pocket adjacent to a reactive cysteine, a decahydroisoquinoline-based acrylamide could be a potent and selective inhibitor. The scaffold would serve to anchor the molecule, presenting the acrylamide warhead for covalent reaction. Its potency relative to other fragments would depend entirely on the complementarity of this scaffold with the specific target's binding site. For instance, compared to a simple phenyl-acrylamide, the bulky, 3D nature of the decahydroisoquinoline scaffold would likely lead to a very different selectivity profile.

Experimental Protocol: Determination of Covalent Inhibition Kinetic Parameters

To empirically determine and compare the potency of acrylamide fragments, a detailed kinetic analysis is essential. The following protocol outlines a standard method for determining kinact and KI.[13]

Objective: To determine the second-order rate constant of inactivation (kinact/KI) for a covalent inhibitor.

Materials:

  • Purified target enzyme

  • Covalent inhibitor stock solution (e.g., in DMSO)

  • Enzyme substrate (preferably fluorogenic or chromogenic)

  • Assay buffer (ensure it is free of nucleophiles like DTT or β-mercaptoethanol that could react with the inhibitor)

  • 96-well microplates (black plates for fluorescence assays)

  • Plate reader (fluorescence or absorbance)

Workflow Diagram:

Kinetic Assay Workflow cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of inhibitor C Incubate enzyme with inhibitor for various times A->C B Prepare enzyme solution in assay buffer B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress (e.g., fluorescence) over time D->E F Calculate initial rates (v) E->F G Plot ln(% Activity) vs. time to get k_obs F->G H Plot k_obs vs. [I] to determine k_inact and K_I G->H

Caption: General workflow for determining covalent inhibitor kinetics.

Step-by-Step Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the target enzyme in the assay buffer at a concentration suitable for the assay (e.g., 2x final concentration).

    • Perform a serial dilution of the covalent inhibitor stock solution in the assay buffer. A typical concentration range would span from 0 to 10-fold the expected KI.

  • Incubation:

    • In a microplate, mix equal volumes of the enzyme solution and each inhibitor dilution. Include a control with buffer instead of inhibitor (0% inhibition).

    • Incubate the enzyme-inhibitor mixtures for various predefined time points (e.g., 0, 5, 10, 20, 30, 60 minutes) at a constant temperature.

  • Activity Measurement:

    • At the end of each incubation period, initiate the enzymatic reaction by adding a solution of the substrate. The substrate concentration should ideally be at or near its KM value.

    • Immediately place the plate in a plate reader and monitor the product formation (e.g., increase in fluorescence) over a short period (e.g., 5-10 minutes), ensuring the measurement is within the linear range of the reaction.

  • Data Analysis:

    • Step 1: Calculate Initial Rates: For each inhibitor concentration and pre-incubation time, determine the initial velocity (v₀) of the enzymatic reaction from the linear portion of the progress curves.

    • Step 2: Determine kobs: For each inhibitor concentration [I], plot the natural logarithm (ln) of the percent remaining activity (v₀ at time t / v₀ at time 0) against the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation, -kobs. This should be a linear relationship for a first-order inactivation process.

    • Step 3: Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations [I]. Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) This hyperbolic plot allows for the determination of kinact (the Vmax of the plot) and KI (the inhibitor concentration at half of kinact).

    • Step 4: Calculate kinact/KI: At low inhibitor concentrations ([I] << KI), the relationship simplifies to a linear one where the slope is equal to kinact/KI. This provides the most accurate measure of inhibitor efficiency.

Conclusion

The potency of an acrylamide-based covalent inhibitor is a complex parameter determined by both the binding affinity of its scaffold (KI) and the intrinsic reactivity of its warhead (kinact). The second-order rate constant, kinact/KI, stands as the gold standard for comparing the efficiency of these targeted agents. While the specific fragment this compound remains to be characterized, its rigid, three-dimensional hydrophobic scaffold provides a compelling structural motif that could confer high potency and selectivity against a target with a complementary binding site. The rational design of novel covalent inhibitors requires a deep understanding of these kinetic principles and rigorous experimental validation, as outlined in this guide, to successfully optimize both affinity and reactivity for therapeutic benefit.

References

  • Zhao, L. et al. (2021). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. bioRxiv. [Link]

  • Faccone, D. et al. (2021). Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. RSC Medicinal Chemistry. [Link]

  • Verástegui, A. et al. (2021). Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase. Journal of Medicinal Chemistry. [Link]

  • Singh, S. et al. (2024). Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. RSC Advances. [Link]

  • Faccone, D. O. et al. (2021). Structure-Activity Relationships of Hydrophobic Alkyl Acrylamides as Tissue Transglutaminase Inhibitors. ResearchGate. [Link]

  • Wang, M. et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. [Link]

  • Potash, S. J. et al. (2022). Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors. ChemRxiv. [Link]

  • Mulder, M. P. C. et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Amssoms, K. et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Zhang, T. et al. (2025). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]

  • Zhang, C. et al. (2020). Recent advances in the development of covalent inhibitors. Acta Pharmaceutica Sinica B. [Link]

  • Cornish, K. E. et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. RSC Publishing. [Link]

  • Vist, K. M. et al. (2023). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. Journal of Chemical Information and Modeling. [Link]

  • Patel, D. et al. (2024). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Uddin, R. et al. (2024). Computational Insights into Acrylamide Fragment Inhibition of SARS-CoV-2 Main Protease. Preprints.org. [Link]

  • Pettinger, J. et al. (2021). In vitro metabolism studies of five acrylamide covalent drugs: Comparison with metabolism and disposition in human. ResearchGate. [Link]

  • Niso, M. et al. (2021). Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. Molecules. [Link]

  • Kalluraya, B. et al. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Lasko, L. M. et al. (2020). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Kroeplien, B. et al. (2019). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Gudimchuk, N. et al. (2024). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]

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A Comparative Guide to Proteome-Wide Selectivity Profiling of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of targeted covalent inhibitors has marked a significant advancement in drug discovery, offering the potential for high potency and prolonged duration of action.[1] These inhibitors typically function by forming a permanent bond with a specific amino acid residue, often a cysteine, within the active site of a target protein.[2] The compound at the center of this guide, 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, is a prime example of such a molecule. Its chemical structure features a decahydroisoquinoline scaffold, which provides a three-dimensional framework for molecular recognition, and an α,β-unsaturated ketone (an acrylamide "warhead"), which can act as a Michael acceptor for covalent modification of nucleophilic residues.[3][4][5]

However, the very reactivity that makes covalent inhibitors effective also presents a significant challenge: the risk of off-target interactions.[2][6][7] Unintended covalent modification of other proteins can lead to toxicity and other adverse effects, making a thorough evaluation of an inhibitor's proteome-wide selectivity an indispensable step in its development.[6][7][8] This guide provides a comparative analysis of two state-of-the-art chemoproteomic methodologies for assessing the selectivity of covalent inhibitors like this compound: Competitive Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) .[9][10]

We will explore the mechanistic basis of each technique, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and limitations. To provide a practical context, we will also compare the hypothetical selectivity profile of our lead compound with that of well-characterized covalent inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and the epidermal growth factor receptor (EGFR) inhibitor Osimertinib .[11][12]

Comparative Methodologies: ABPP vs. TPP

The choice of a selectivity profiling method depends on the specific research question, the nature of the inhibitor, and available resources. Both ABPP and TPP offer powerful, unbiased views of a compound's interactions across the proteome, but they do so from fundamentally different perspectives.

  • Activity-Based Protein Profiling (ABPP) directly measures the covalent modification of active enzyme sites.[9][13][14][15] It utilizes "activity-based probes" (ABPs)—small molecules that, like our compound of interest, contain a reactive group (warhead) and a reporter tag (like biotin or a fluorophore).[9][13][15][16] In a competitive ABPP experiment, a proteome is first treated with the inhibitor, and then with a broad-spectrum ABP that targets the same class of residues (e.g., cysteines). If the inhibitor binds to a specific protein, it will block the subsequent binding of the ABP. By quantifying the reduction in ABP labeling via mass spectrometry, we can identify the inhibitor's targets.[9][17][18][19]

  • Thermal Proteome Profiling (TPP) , in contrast, is a label-free approach that infers target engagement by measuring changes in protein thermal stability.[10][20][21][22] The underlying principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its melting temperature (Tm).[10][21][22] In a TPP experiment, cells or lysates are treated with the compound, heated across a temperature gradient, and the aggregated proteins are separated from the soluble ones.[10][21] Quantitative mass spectrometry is then used to determine the melting curves for thousands of proteins simultaneously. A shift in a protein's melting curve upon compound treatment indicates a direct or indirect interaction.[10][21][22]

The following diagram illustrates the conceptual differences between these two powerful techniques.

G cluster_0 Methodology Overview cluster_1 Competitive ABPP cluster_2 Thermal Proteome Profiling (TPP) A Proteome + Inhibitor B Add Broad-Spectrum Cysteine Probe (ABP) A->B C Inhibitor Blocks ABP Binding to Target B->C D Enrich & Quantify Probe-Labeled Proteins (MS) C->D E Proteome + Inhibitor F Apply Heat Gradient E->F G Inhibitor Stabilizes Target Protein F->G H Quantify Soluble Proteins (MS) G->H

Caption: High-level workflows for Competitive ABPP and Thermal Proteome Profiling (TPP).

Experimental Protocols and Data Interpretation

Protocol 1: Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)

This protocol is an advanced version of ABPP that uses isotopic labeling to provide a robust, quantitative readout of cysteine reactivity across the proteome.[18]

Rationale: The key advantage of isoTOP-ABPP is its ability to directly quantify the engagement of an inhibitor with specific cysteine residues. By comparing the "light" (vehicle-treated) and "heavy" (inhibitor-treated) isotopic tags, we can precisely measure the degree to which our compound blocks the labeling of each cysteine by a broad-reactivity probe, providing a direct measure of target engagement.[18]

Step-by-Step Methodology:

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., HEK293T, K562) to ~80% confluency. Harvest and lyse the cells in a detergent-free buffer (e.g., PBS) via sonication on ice.

  • Proteome Preparation: Determine protein concentration via a BCA assay. Aliquot 1 mg of proteome per condition into separate microfuge tubes.

  • Inhibitor Incubation: Treat the proteome with this compound (or a comparator like Ibrutinib) at a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add a cysteine-reactive iodoacetamide-alkyne probe to all samples at a final concentration of 100 µM. Incubate for 1 hour at room temperature.

  • Click Chemistry: Conjugate the probe-labeled proteins to an azide-functionalized tandem mass tag (TMT) reagent using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This step adds an isotopic label and a biotin handle for enrichment.

  • Protein Precipitation and Digestion: Precipitate the proteins with cold acetone, resuspend, and digest with trypsin overnight at 37°C.

  • Enrichment and Mass Spectrometry: Enrich the biotin-tagged peptides using streptavidin beads. Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of isotopically labeled peptides. Calculate the ratio of inhibitor-treated to vehicle-treated signal for each identified cysteine. A significant reduction in this ratio indicates target engagement.

Protocol 2: Thermal Proteome Profiling (TPP) with Temperature Range (TPP-TR)

This protocol outlines a TPP experiment to identify targets based on ligand-induced thermal stabilization.[21][22]

Rationale: TPP offers a label-free method to assess target engagement in a cellular context.[10][23] It can detect not only direct binding events but also indirect effects, such as changes in protein complex stability, providing a broader view of the compound's cellular impact.[10][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a human cell line (e.g., K562) and treat intact cells with this compound (10 µM) or vehicle (DMSO) for 1 hour.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into 10 separate PCR tubes for each condition (inhibitor and vehicle).

  • Heating Gradient: Heat the aliquots for 3 minutes at a temperature gradient (e.g., from 37°C to 67°C in 10 steps), followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated precipitates by ultracentrifugation (100,000 x g for 20 minutes).

  • Sample Preparation for MS: Collect the supernatant (soluble fraction). Reduce, alkylate, and digest the proteins with trypsin.

  • TMT Labeling: Label the peptides from each temperature point with a unique tandem mass tag (TMT) isobaric label. This allows for multiplexing all samples into a single MS run.

  • Mass Spectrometry: Combine the labeled peptide sets and analyze by LC-MS/MS.

  • Data Analysis: Quantify the TMT reporter ions to determine the relative abundance of each protein at each temperature point. Fit these values to a melting curve and calculate the melting temperature (Tm). A statistically significant shift in Tm (ΔTm) between the inhibitor- and vehicle-treated samples indicates target engagement.

G cluster_0 Experimental Workflows cluster_1 isoTOP-ABPP cluster_2 TPP-TR A1 Cell Lysate A2 Incubate with Inhibitor or DMSO A1->A2 A3 Label with Alkyne Probe A2->A3 A4 Click Chemistry with Biotin-Azide-TMT A3->A4 A5 Tryptic Digest A4->A5 A6 Streptavidin Enrichment A5->A6 A7 LC-MS/MS Analysis A6->A7 B1 Intact Cells B2 Treat with Inhibitor or DMSO B1->B2 B3 Heat Gradient B2->B3 B4 Lysis & Ultracentrifugation B3->B4 B5 Collect Soluble Fraction B4->B5 B6 Tryptic Digest & TMT Labeling B5->B6 B7 LC-MS/MS Analysis B6->B7

Caption: Detailed workflows for isoTOP-ABPP and TPP-TR experiments.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the outputs of these methods, we present hypothetical data for this compound compared to Ibrutinib and Osimertinib. We will assume our compound was designed to target a hypothetical cysteine-containing kinase, "Kinase X".

Table 1: Hypothetical isoTOP-ABPP Results

Protein TargetCysteine SiteThis compound (Ratio Inh/Veh)Ibrutinib (Ratio Inh/Veh)Osimertinib (Ratio Inh/Veh)
Kinase X (On-Target) Cys-4500.15 0.950.98
BTK (Off-Target) Cys-4810.880.12 0.91
EGFR (Off-Target) Cys-7970.920.650.09
Non-kinase Target ACys-1230.450.890.95
Non-kinase Target BCys-5670.910.550.68

Ratios represent the remaining probe labeling after inhibitor treatment. A lower ratio indicates stronger target engagement.

Interpretation: The isoTOP-ABPP data clearly shows that our lead compound is highly selective for its intended target, Kinase X, strongly inhibiting probe binding at Cys-450.[7] It shows minimal engagement with BTK and EGFR, the primary targets of Ibrutinib and Osimertinib, respectively.[11][12][24] Interestingly, it shows moderate engagement with "Non-kinase Target A," which warrants further investigation. Ibrutinib and Osimertinib demonstrate their known selectivity profiles, but also show some cross-reactivity, as is often observed.[11]

Table 2: Hypothetical TPP-TR Results

Protein TargetThis compound (ΔTm, °C)Ibrutinib (ΔTm, °C)Osimertinib (ΔTm, °C)
Kinase X (On-Target) +5.2 +0.3+0.1
BTK (Off-Target) +0.5+6.1 +0.4
EGFR (Off-Target) +0.2+1.5+7.3
Downstream Effector Y+2.1-0.1-0.2
Complex Subunit Z-1.8+0.2+0.3

ΔTm is the change in melting temperature upon inhibitor treatment. A positive shift indicates stabilization (likely binding), while a negative shift indicates destabilization.

Interpretation: The TPP results corroborate the ABPP findings, showing a significant thermal stabilization of Kinase X only in the presence of our lead compound.[10][22] The data also reveals potential downstream effects: "Downstream Effector Y" is stabilized, possibly due to the inhibition of Kinase X, while "Complex Subunit Z" is destabilized, suggesting the compound might disrupt a protein complex involving Kinase X.[21] This highlights TPP's ability to capture both direct and indirect cellular effects of a compound.[10]

Conclusion: Choosing the Right Tool for the Job

This guide has compared two premier techniques for profiling the proteome-wide selectivity of the covalent inhibitor this compound.

  • Competitive ABPP is the method of choice for unequivocally identifying direct covalent targets and the specific site of modification.[7][9] Its strength lies in its direct readout of covalent binding, making it invaluable for confirming on-target engagement and identifying specific, covalently modified off-targets.[6][17]

  • Thermal Proteome Profiling (TPP) provides a broader, more physiological perspective. As a label-free, in-cell method, it excels at assessing target engagement in a native environment and uncovering downstream pathway effects and changes in protein complex stability.[10][21][22]

Ultimately, these methods are not mutually exclusive but are highly complementary. A comprehensive selectivity profiling campaign would ideally leverage both approaches: using TPP to gain a global view of the compound's cellular impact and competitive ABPP to validate direct covalent targets with amino-acid-level precision.[7][10] By employing these rigorous techniques, researchers can build a robust understanding of a covalent inhibitor's mechanism of action and selectivity, paving the way for the development of safer and more effective therapeutics.

References

  • Activity-based protein profiling: A graphical review - PMC. National Center for Biotechnology Information.[Link]

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A Comparative Guide to the Structure-Activity Relationship of Decahydroisoquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The decahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, renowned for its conformational rigidity and three-dimensional complexity, which make it an ideal framework for the design of potent and selective ligands for a variety of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of decahydroisoquinoline analogs, with a primary focus on their well-established roles as N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Furthermore, we will explore their emerging potential as opioid receptor modulators and antiviral agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Decahydroisoquinoline Scaffold: A Foundation for CNS-Targeted Agents

The decahydroisoquinoline nucleus, a saturated bicyclic system, provides a conformationally constrained scaffold that allows for the precise spatial orientation of pharmacophoric elements. This structural rigidity is paramount in achieving high-affinity and selective interactions with biological targets, particularly within the complex environment of the central nervous system (CNS). The stereochemistry of the ring junctions and the substituents plays a critical role in defining the biological activity of these analogs. The ability to synthesize specific diastereomers allows for a thorough exploration of the steric and spatial requirements of receptor binding pockets.[1]

I. Decahydroisoquinoline Analogs as Excitatory Amino Acid (EAA) Receptor Antagonists

Overactivation of ionotropic glutamate receptors, such as the NMDA and AMPA receptors, is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, the development of antagonists for these receptors is a significant therapeutic strategy. Decahydroisoquinoline-3-carboxylic acids have emerged as a particularly fruitful class of EAA receptor antagonists.

A. NMDA Receptor Antagonism: Key SAR Insights

The SAR of decahydroisoquinoline-based NMDA receptor antagonists has been extensively studied, with a focus on substitutions at the 6-position of the bicyclic ring system. These studies have revealed several key principles governing their potency and selectivity.

  • The Role of the Acidic Group: An acidic moiety, typically a carboxylic acid at the 3-position, is crucial for activity, mimicking the endogenous ligand glutamate.

  • Stereochemistry is Paramount: The relative stereochemistry of the substituents on the decahydroisoquinoline ring system is a critical determinant of NMDA receptor affinity. The optimal stereochemical arrangement for NMDA antagonism has been identified in several studies.[2]

  • The Nature of the 6-Substituent: The substituent at the 6-position significantly influences potency and selectivity. The introduction of a phosphonate or tetrazole group at this position has yielded some of the most potent and selective NMDA antagonists.[1] For instance, the phosphonate-substituted analog 31a and the tetrazole-substituted analog 32a have demonstrated high affinity for the NMDA receptor, with IC50 values of 55 nM and 856 nM, respectively, in a [3H]CGS19755 binding assay.[1]

The rationale behind these modifications lies in the desire to introduce a second acidic group at a specific distance and orientation from the primary carboxylic acid, allowing for a strong, bidentate interaction with the receptor's binding site. The decahydroisoquinoline scaffold serves to hold these acidic groups in the optimal conformation for binding.

B. AMPA Receptor Antagonism: Shifting Selectivity

Interestingly, subtle modifications to the 6-substituent can shift the selectivity from NMDA to AMPA receptors. The length of the alkyl chain connecting the acidic group at the 6-position to the decahydroisoquinoline ring is a key determinant of this selectivity.

  • Chain Length Matters: For tetrazole-substituted analogs, an ethylene spacer between the tetrazole ring and the decahydroisoquinoline nucleus was found to be optimal for AMPA receptor antagonism.[2]

  • Stereochemical Conservation: The preferred stereochemistry for AMPA antagonism was found to be the same as that for NMDA antagonism in this series of compounds.[2]

This highlights the subtle yet critical nature of ligand-receptor interactions, where minor changes in the spatial arrangement of functional groups can lead to a significant shift in biological activity.

Quantitative Comparison of EAA Receptor Antagonists
CompoundTarget ReceptorIn Vitro Activity (IC50)In Vivo Activity (MED, mg/kg, i.p.)Reference
31a NMDA55 ± 14 nM ([3H]CGS19755 binding)1.25 (NMDA-induced lethality)[1]
32a NMDA856 ± 136 nM ([3H]CGS19755 binding)2.5 (NMDA-induced lethality)[1]
9 AMPAPotent and selective AMPA antagonistSystemically active[2]

II. Emerging Applications: Opioid Receptor Modulation and Antiviral Activity

While the research on decahydroisoquinolines as EAA receptor antagonists is well-established, their potential extends to other important therapeutic targets.

A. Opioid Receptor Agonism

SAR studies have begun to explore the potential of decahydroisoquinoline derivatives as opioid receptor agonists. These studies aim to simplify the complex structures of known opioid ligands while retaining affinity and selectivity. Initial findings suggest that the trans-fused decahydroisoquinoline core can bind to opioid receptors, and the introduction of specific side chains is crucial for achieving selectivity, particularly for the kappa opioid receptor. Further research is needed to fully elucidate the SAR in this area and to develop potent and selective opioid modulators based on this scaffold.

B. Antiviral Potential

The diverse biological activities of isoquinoline alkaloids have led to investigations into their antiviral properties. While specific SAR studies on decahydroisoquinoline analogs as antiviral agents are still in their early stages, the broader class of isoquinoline derivatives has shown promise against various viruses, including influenza. The mechanism of action is often related to the inhibition of viral entry or replication. The exploration of decahydroisoquinoline analogs in this therapeutic area represents an exciting new frontier.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the literature.

A. Synthesis of a Representative Decahydroisoquinoline Analog

The synthesis of 6-substituted decahydroisoquinoline-3-carboxylic acids often involves a multi-step sequence. The following is a generalized protocol based on published methods.[3]

Workflow for the Synthesis of Decahydroisoquinoline Analogs

G Start Starting Material (e.g., Substituted Pyridine) Step1 Diels-Alder Reaction Start->Step1 Step2 Reduction Step1->Step2 Step3 Functional Group Manipulation Step2->Step3 Step4 Introduction of 6-Substituent Step3->Step4 Step5 Deprotection Step4->Step5 End Final Decahydroisoquinoline Analog Step5->End

Caption: A generalized synthetic workflow for decahydroisoquinoline analogs.

Step-by-Step Protocol:

  • Diels-Alder Cycloaddition: A substituted diene is reacted with a suitable dienophile (e.g., a derivative of nicotinic acid) to construct the initial bicyclic ring system. The choice of reactants and reaction conditions is crucial for controlling the stereochemistry of the resulting adduct.

  • Reduction of the Pyridine Ring: The aromatic ring of the isoquinoline precursor is reduced to the fully saturated decahydroisoquinoline core. This is typically achieved through catalytic hydrogenation using reagents such as platinum oxide under hydrogen pressure.

  • Functional Group Manipulation: The existing functional groups on the ring system are modified as needed. This may involve protection of the carboxylic acid and the secondary amine to prevent unwanted side reactions in subsequent steps.

  • Introduction of the 6-Substituent: The key substituent at the 6-position is introduced. The specific chemical transformation will depend on the desired substituent (e.g., for a phosphonate, an Arbuzov reaction might be employed).

  • Deprotection: The protecting groups on the carboxylic acid and the amine are removed to yield the final, biologically active decahydroisoquinoline analog.

B. In Vitro [3H]CGS19755 Competitive Binding Assay for NMDA Receptors

This assay is a standard method for determining the binding affinity of a compound for the NMDA receptor.[4][5]

Workflow for [3H]CGS19755 Binding Assay

G Start Prepare Rat Brain Membranes Step1 Incubate Membranes with [3H]CGS19755 and Test Compound Start->Step1 Step2 Separate Bound and Free Radioligand (Filtration) Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis (IC50 Determination) Step3->Step4 End Binding Affinity (Ki) Step4->End

Caption: Workflow for determining in vitro NMDA receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]CGS19755 and varying concentrations of the test compound. The incubation is typically carried out at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

C. In Vivo NMDA-Induced Lethality Assay

This in vivo assay provides an assessment of the functional antagonist activity of a compound against the systemic effects of NMDA.[4]

Step-by-Step Protocol:

  • Animal Model: Male Swiss-Webster mice are typically used for this assay.

  • Drug Administration: The test compound is administered to the mice, usually via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

  • NMDA Challenge: After a predetermined pretreatment time (e.g., 30 minutes), a lethal dose of NMDA is administered to the mice, also typically by i.p. injection.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures and lethality.

  • Data Analysis: The minimum effective dose (MED) of the test compound that protects a certain percentage of the animals from NMDA-induced lethality is determined.

Conclusion and Future Directions

The decahydroisoquinoline scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of CNS targets. The extensive SAR studies on EAA receptor antagonists have provided a deep understanding of the structural requirements for potent and selective NMDA and AMPA receptor blockade. The established synthetic routes and robust in vitro and in vivo assays will continue to facilitate the development of novel neuroprotective agents.

The emerging exploration of decahydroisoquinoline analogs as opioid receptor modulators and antiviral agents opens up exciting new avenues for drug discovery. Future research in these areas should focus on expanding the SAR knowledge base, elucidating the mechanisms of action, and optimizing the pharmacokinetic properties of these compounds. The continued application of rational drug design principles to the decahydroisoquinoline scaffold holds great promise for the development of novel therapeutics for a wide range of diseases.

References

  • Ornstein, P. L., et al. (1993). (3SR,4aRS,6RS,8aRS)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3 - carboxylic acid: a structurally novel, systemically active, competitive AMPA receptor antagonist. Journal of Medicinal Chemistry, 36(14), 2046–2048. [Link]

  • Ornstein, P. L., et al. (1996). Structure-activity studies of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists. 1. Effects of stereochemistry, chain length, and chain substitution. Journal of Medicinal Chemistry, 39(11), 2219–2231. [Link]

  • Simmons, R. D., et al. (1992). (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist. Journal of Medicinal Chemistry, 35(21), 3974-3977. [Link]

  • Hutchison, A. J., et al. (1989). CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 250(3), 850-857. [Link]

  • Zukerman-Schpector, J., et al. (2001). Two intermediates in the synthesis of decahydroisoquinolines with NMDA and AMPA receptor antagonist activity. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 9), 1089–1091. [Link]

  • Murphy, D. E., et al. (1988). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British Journal of Pharmacology, 95(3), 932–938. [Link]

  • Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(22), 3447–3455. [Link]

  • Murphy, D. E., et al. (1994). Characterization of [3H]CGS 19755 binding sites in the rat spinal cord. Neurochemistry International, 24(4), 329-337. [Link]

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Confirming target engagement of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one via thermal shift assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Target Engagement of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one via Thermal Shift Assays (TSA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

This compound is a representative covalent fragment featuring a decahydroisoquinoline scaffold functionalized with an acrylamide "warhead."[1] This compound is widely utilized in Fragment-Based Drug Discovery (FBDD) to target nucleophilic residues (primarily cysteines) on proteins such as SARS-CoV-2 Mpro , KRAS G12C , and NUDT7 .

Confirming the engagement of such covalent binders requires distinguishing between simple reversible binding and irreversible covalent modification.[1] While Mass Spectrometry (MS) provides definitive stoichiometric data, Thermal Shift Assays (TSA) —also known as Differential Scanning Fluorimetry (DSF)—offer a high-throughput, accessible alternative for validating target engagement through thermodynamic stabilization.

This guide compares TSA against industry-standard alternatives and provides a validated protocol for confirming the engagement of this compound.

Compound Profile & Mechanism
  • Compound Name: this compound

  • Class: Covalent Fragment / Electrophilic Probe[1][2][3]

  • Warhead: Acrylamide (Michael Acceptor)

  • Reactivity: Moderate. Targeted towards surface-exposed or active-site cysteines.[1]

Mechanism of Action: Michael Addition

The acrylamide moiety undergoes a nucleophilic attack by a thiolate anion (Cys-S⁻) on the target protein, forming a stable thioether bond. This covalent lock significantly restricts the conformational flexibility of the protein, typically resulting in a substantial increase in the protein's melting temperature (


).

MichaelAddition Protein Target Protein (Cys-SH) Complex Reversible Encounter Complex Protein->Complex + Ligand Compound 1-(Decahydroisoquinolin-2-yl) prop-2-en-1-one (Acrylamide) Compound->Complex Adduct Covalent Adduct (Thioether Bond) Complex->Adduct Nucleophilic Attack (Michael Addition)

Figure 1: Mechanism of covalent modification. The reaction proceeds from a reversible encounter complex to an irreversible covalent adduct.

Comparative Analysis: TSA vs. Alternatives

To validate this compound, researchers must choose the assay that best balances throughput, information content, and cost.

Performance Matrix
FeatureThermal Shift Assay (TSA) Intact Protein Mass Spec Surface Plasmon Resonance (SPR)
Primary Readout Thermal Stability (

)
Mass Shift (+193 Da)Binding Kinetics (

)
Covalent Validation High (via Time-Dependent Shift)Definitive (Direct observation)High (Irreversible dissociation)
Throughput High (384-well format)Medium (LC-MS time)Medium/Low
Protein Consumption Low (~1-5

g/well )
MediumHigh (Chip functionalization)
Cost Efficiency

(qPCR machine + Dye)

(High-end MS)

(Chips + Instrument)
False Positives Possible (Aggregation/Fluorescence)LowLow
Why Choose TSA for This Compound?

While MS is the "gold standard" for proving a bond exists, TSA is superior for screening and ranking .[1] For acrylamide fragments like this compound, TSA is the preferred method to:

  • Rapidly filter non-binders: Only compounds that stabilize the fold (shift

    
    ) are advanced.[1]
    
  • Assess Time-Dependence: Covalent inhibitors show a larger

    
     after longer incubation periods (e.g., 1 hr vs. 24 hrs), a hallmark of irreversible binding that TSA detects easily.[1]
    
Experimental Protocol: Covalent TSA

Objective: Determine the


 of a target protein (e.g., Mpro) in the presence of this compound.
Materials
  • Protein: Target protein (e.g., 5

    
    M final concentration) in buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Note: Avoid DTT/Mercaptoethanol as they react with the acrylamide.
    
  • Compound: 10 mM stock in DMSO.

  • Dye: SYPRO Orange (5000x stock).[1][4]

  • Instrument: qPCR System (e.g., QuantStudio, Roche LightCycler).[1]

Step-by-Step Workflow
  • Preparation:

    • Dilute SYPRO Orange to 50x in assay buffer.[1]

    • Prepare Compound solution at 4x final concentration (e.g., 200

      
      M for a 50 
      
      
      
      M final).
  • Incubation (Crucial Step):

    • Mix Protein + Compound.[1]

    • Split into two batches:

      • Batch A: Incubate for 1 hour at Room Temp (RT).

      • Batch B: Incubate for 12-24 hours at 4°C (or RT if stable).

    • Control: Protein + DMSO (no compound).[1]

  • Plate Loading:

    • Add 20

      
      L reaction mix to 384-well PCR plate.
      
    • Seal with optical film.[1]

  • Run:

    • Ramp temperature from 25°C to 95°C at 0.05°C/sec (continuous) or step-mode.

    • Monitor fluorescence (Ex 470nm / Em 570nm).

TSA_Workflow cluster_incubation Time-Dependent Incubation Start Start: Protein + Compound Short 1 Hour (T1) Start->Short Long 24 Hours (T2) Start->Long AddDye Add SYPRO Orange Short->AddDye Long->AddDye Heat Thermal Ramp (25°C -> 95°C) AddDye->Heat Data Calculate Tm Heat->Data Decision Compare T1 vs T2 Data->Decision Result1 Reversible Binder (Tm T1 ≈ Tm T2) Decision->Result1 Result2 Covalent Binder (Tm T2 > Tm T1) Decision->Result2

Figure 2: TSA Workflow for validating covalent engagement. The comparison between short and long incubation times is critical for distinguishing covalent mechanisms.

Data Interpretation

When analyzing the melting curves for this compound:

  • Positive Shift (

    
    C):  Indicates binding.[1] The compound stabilizes the folded state.[1]
    
  • Time-Dependent Shift:

    • If

      
       (1 hr) = +3°C and 
      
      
      
      (24 hr) = +8°C, this confirms covalent reaction progress .[1] The population of covalently modified protein increases over time, leading to higher apparent stability.[1]
  • Negative Shift (Destabilization): Rare for this fragment class, but possible if the compound forces the protein into an open conformation or causes aggregation.[1]

Troubleshooting:

  • High Fluorescence at 25°C: The compound might be aggregating or fluorescent itself.[1] Check compound-only controls.

  • No Shift: The target cysteine might be oxidized.[1] Ensure the protein is reduced (treat with TCEP, then remove TCEP before adding the acrylamide compound, as TCEP can react with acrylamides).[1]

References
  • Resnick, E., et al. (2019).[1] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[1]

  • Douangamath, A., et al. (2020).[1] "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications.[1]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[1][4] Nature Protocols.

  • London, N., et al. (2014).[1] "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology.[1]

Sources

A Researcher's Guide to Evaluating Off-Target Toxicity: A Comparative Analysis of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful class of therapeutics, offering high potency and prolonged duration of action.[1] By forming a stable, covalent bond with their intended biological target, these molecules can effectively shut down aberrant signaling pathways, a strategy that has proven particularly successful in oncology.[2] The compound at the center of our discussion, 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one , represents a classic example of this modality. Its structure comprises two key components: a 'guidance system' (the decahydroisoquinoline scaffold) designed to provide selectivity for a specific target, and a reactive 'warhead' (the prop-2-en-1-one, or acrylamide, moiety) that forms the covalent bond.[1]

However, the very feature that imparts such high potency—the reactive electrophilic warhead—also presents a significant challenge: the risk of off-target toxicity.[3] If not exquisitely selective, the reactive group can form covalent bonds with unintended proteins, leading to a range of adverse effects, from cytotoxicity to immunogenicity.[4] The acrylamide moiety, in particular, is a well-known electrophile that can react with nucleophilic residues like cysteine on off-target proteins.[5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target toxicity of covalent inhibitors like this compound. We will present a direct comparison with a non-covalent inhibitor alternative, detail the gold-standard cell-based assays for toxicity profiling, and explain the scientific rationale behind each experimental choice. Our goal is to equip you with the knowledge and protocols to build a robust, self-validating system for assessing the safety profile of your candidate compounds.

Comparative Framework: Covalent vs. Non-Covalent Inhibition

To objectively assess the off-target risks of this compound, it is essential to compare it against an alternative that operates through a different mechanism. For the purpose of this guide, we will hypothesize that our compound is designed to target a protein kinase, a common target for isoquinoline-based drugs.[][7] A fitting comparator would be a non-covalent, reversible inhibitor directed at the same target.

The fundamental difference lies in their interaction with proteins. Our covalent inhibitor forms a lasting bond, effectively removing the target protein from operation until new protein is synthesized.[1] In contrast, a non-covalent inhibitor binds reversibly, and its inhibitory effect is dependent on its concentration at the target site.[8] This distinction is critical when considering off-target effects. While off-target interactions for a non-covalent inhibitor are transient, those for a covalent inhibitor can lead to the permanent modification and inactivation of unintended proteins, potentially causing more severe and lasting toxicity.[9]

Table 1: Conceptual Comparison of Inhibitor Modalities

FeatureThis compound (Covalent) Alternative Non-Covalent Inhibitor
Mechanism of Action Forms an irreversible covalent bond with the target protein.[1]Forms a reversible, non-covalent complex with the target protein.[8]
Duration of Action Prolonged, dependent on protein turnover rate.[10]Dependent on drug concentration and clearance rate.
Potency Often higher due to irreversible binding.[11]Can be potent, but requires sustained exposure.
Risk of Off-Target Effects Higher risk of permanent off-target modification and associated toxicity.[3]Off-target binding is transient and concentration-dependent.[9]
Resistance Can be susceptible to target mutation at the binding site.[9]Can be overcome by increasing drug concentration (within therapeutic limits).

Experimental Evaluation of Off-Target Toxicity

A multi-pronged approach using a suite of validated cell-based assays is crucial for a thorough toxicity assessment. We will focus on two primary categories of toxicity: cytotoxicity (the ability of a compound to kill cells) and genotoxicity (the ability of a compound to damage DNA).

I. Assessing Cytotoxicity: Is the Compound Killing Cells Indiscriminately?

Cytotoxicity assays are the first line of defense in toxicity screening, providing a broad measure of a compound's effect on cell health and viability.[12] We will detail two complementary gold-standard methods.

The MTT assay is a colorimetric assay that provides an indication of the metabolic activity of a cell population, which serves as a proxy for cell viability.[][7] Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8][13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HepG2, a human liver carcinoma cell line, is often used for toxicity studies) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the non-covalent comparator. Remove the old media from the cells and add 100 µL of media containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[][8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is lost).

The Lactate Dehydrogenase (LDH) release assay is another cornerstone of cytotoxicity testing.[14] It quantifies the amount of LDH, a stable cytosolic enzyme, that has been released into the cell culture medium upon damage to the plasma membrane—a hallmark of cell death.[15] An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.[14] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up parallel wells for a "maximum LDH release" control.

  • Maximum LDH Release Control: To these wells, 30-45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based).[16] This will lyse all cells and represent 100% cytotoxicity.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically containing a substrate and a tetrazolium salt).[16][18] Add 50 µL of this reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[16][17] During this time, the released LDH will catalyze a reaction that results in the formation of a colored formazan product.[18]

  • Stop Reaction & Measure Absorbance: Add 50 µL of a stop solution (often 1M acetic acid) to each well.[17] Measure the absorbance at 490 nm.[17][19]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Visualization: Cytotoxicity Workflow

G cluster_setup 1. Experiment Setup cluster_mtt 2a. MTT Assay (Metabolic Activity) cluster_ldh 2b. LDH Assay (Membrane Integrity) cluster_analysis 3. Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compounds (Covalent vs. Non-Covalent) seed->treat controls Include Vehicle & Lysis Controls treat->controls add_mtt Add MTT Reagent get_supernatant Collect Supernatant incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt analyze Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) read_mtt->analyze add_reagent Add LDH Reaction Mix get_supernatant->add_reagent incubate_ldh Incubate (30-60 min) add_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh read_ldh->analyze ic50 Determine IC50 / EC50 Values analyze->ic50 compare Compare Toxicity Profiles ic50->compare

Caption: Workflow for parallel cytotoxicity assessment using MTT and LDH assays.

Interpreting Cytotoxicity Data

The goal is to determine if this compound induces cell death at concentrations near its on-target effective dose. A large window between the on-target potency and the off-target cytotoxicity is desirable.

Table 2: Hypothetical Comparative Cytotoxicity Data (HepG2 Cells, 48h)

CompoundOn-Target IC₅₀ (Kinase X)MTT IC₅₀ (Cytotoxicity)LDH EC₅₀ (Cytotoxicity)Therapeutic Index (MTT IC₅₀ / On-Target IC₅₀)
This compound 10 nM5 µM8 µM500
Non-Covalent Comparator 50 nM> 50 µM> 50 µM> 1000

In this hypothetical example, while the covalent inhibitor is more potent on-target, it also exhibits greater cytotoxicity, resulting in a lower therapeutic index. This would raise a flag for further investigation into its off-target activities.

II. Assessing Genotoxicity: Does the Compound Damage DNA?

Given the electrophilic nature of the acrylamide warhead, it is imperative to assess the potential for genotoxicity—damage to the genetic material within a cell.[20] Such damage can lead to mutations and potentially carcinogenesis. We will describe two widely used assays for this purpose.

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[21] In this assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. The negatively charged DNA is drawn towards the anode. If DNA is damaged (i.e., contains strand breaks), it will migrate further from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[21]

Experimental Protocol: Comet Assay (Alkaline Version)

  • Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of the test compounds for a short duration (e.g., 2-4 hours). Include a negative (vehicle) and a positive control (e.g., hydrogen peroxide or etoposide).

  • Cell Embedding: After treatment, harvest the cells and mix a small aliquot (e.g., 10,000 cells) with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) overnight. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes. This step exposes single-strand breaks and alkali-labile sites.

  • Electrophoresis: Apply a voltage (e.g., ~25V) for 20-30 minutes. DNA fragments will migrate towards the anode.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. A minimum of 50-100 cells should be scored per sample.

The micronucleus assay is a gold-standard genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment or a whole chromosome fails to be incorporated into the main nucleus during cell division. The assay measures the frequency of cells containing these micronuclei.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Treatment: Seed cells (e.g., TK6 or L5178Y) and treat them with the test compounds for a period that covers at least 1.5-2 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended): To ensure that only cells that have divided once are scored, Cytochalasin B can be added to the culture. This agent inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. Micronuclei are then scored specifically in these binucleated cells.

  • Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and then fix them. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated binucleated cells is then calculated.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. Statistical tests, such as the Chi-squared test, are used to determine significance. A dose-dependent increase in micronuclei frequency indicates a positive genotoxic effect.

Data Visualization: Genotoxicity Assessment Workflow

G cluster_setup 1. Cell Treatment cluster_comet 2a. Comet Assay (DNA Strand Breaks) cluster_mn 2b. Micronucleus Assay (Chromosome Damage) cluster_analysis 3. Data Interpretation treat_cells Treat Cells with Test Compounds (Include Positive/Negative Controls) embed Embed Cells in Agarose cyto_b Add Cytochalasin B (Optional) lyse Lyse Cells embed->lyse electrophorese Alkaline Electrophoresis lyse->electrophorese stain_comet Stain DNA electrophorese->stain_comet score_comet Score Comet Tails stain_comet->score_comet analyze_genotox Analyze Dose-Response Relationship score_comet->analyze_genotox harvest Harvest & Fix Cells cyto_b->harvest prepare_slides Prepare Slides harvest->prepare_slides stain_mn Stain DNA prepare_slides->stain_mn score_mn Score Micronuclei in Binucleated Cells stain_mn->score_mn score_mn->analyze_genotox assess_risk Assess Genotoxic Potential analyze_genotox->assess_risk

Sources

A Comparative Guide to Purity Validation of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical research and drug development, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible results. For a novel molecule like 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one, a robust analytical methodology is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to establish qNMR as a primary method for validating the purity of this specific compound.

The Central Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation. Therefore, a highly accurate and precise analytical method is required to quantify the main component and identify any potential impurities. While chromatographic techniques like HPLC and GC-MS are workhorses in the industry, qNMR offers unique advantages, particularly in its capacity as a primary ratio method of measurement.[1]

Section 1: NMR Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of structural information by probing the magnetic properties of atomic nuclei.[2] For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation and purity determination.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the specific nature of this molecule, publicly available experimental spectra are not readily found. However, based on established chemical shift principles for the decahydroisoquinoline and N-acryloyl moieties, we can predict the expected spectral data with a high degree of confidence.[3][4]

The structure and numbering scheme for our analysis is as follows:

Chemical structure of this compound with atom numbering

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons of the acryloyl group and a complex, more crowded region for the saturated decahydroisoquinoline ring system.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2' (trans to C=O)~6.55ddJ = 17.0, 1.51H
H-2' (cis to C=O)~6.30ddJ = 17.0, 10.51H
H-3'~5.70ddJ = 10.5, 1.51H
H-1, H-3 (axial/equatorial)~3.0 - 4.0m-4H
H-4a, H-8a~1.8 - 2.2m-2H
H-4, H-5, H-6, H-7, H-8~1.2 - 1.9m-10H

Note: The decahydroisoquinoline protons will likely appear as a series of complex, overlapping multiplets due to stereoisomerism (cis/trans fusion) and chair-chair conformations of the saturated rings.[5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

The ¹³C NMR will provide a count of the unique carbon atoms and information about their chemical environment.

CarbonsPredicted Chemical Shift (δ, ppm)
C-1' (C=O)~166.0
C-2'~130.5
C-3'~128.0
C-1, C-3~45.0 - 55.0
C-4a, C-8a~30.0 - 40.0
C-4, C-5, C-6, C-7, C-8~20.0 - 30.0

Note: The exact chemical shifts for the decahydroisoquinoline carbons can vary depending on the specific stereoisomer.[6][7]

The Power of Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and mass.[1][8] The key principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][8]

Advantages of qNMR:

  • Primary Method: It allows for direct quantification without needing a calibration curve from the same substance.[1]

  • No Identical Standard Needed: Purity can be determined without a pre-existing, certified standard of the analyte itself.[1]

  • High Accuracy and Precision: With proper experimental setup, qNMR is a highly accurate and reproducible technique.[8]

  • Simultaneous Quantification: A single spectrum can be used to quantify the main compound and any proton-bearing impurities.[1]

Section 2: Experimental Protocol for qNMR Purity Determination

A self-validating qNMR protocol requires meticulous attention to detail in sample preparation, data acquisition, and processing.

Workflow for qNMR Purity Determination

The logical flow of a qNMR experiment is crucial for ensuring accurate and reliable results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh an unknown amount of analyte (m_a) dissolve Dissolve both in a deuterated solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_std Accurately weigh a known amount of internal standard (m_std) weigh_std->dissolve acquire Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay, 90° pulse) dissolve->acquire process Process FID (phasing, baseline correction) acquire->process integrate Integrate non-overlapping analyte (I_a) and standard (I_std) signals process->integrate calculate Calculate purity (P_a) using the qNMR equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Step-by-Step Methodology

1. Selection of Internal Standard: The choice of an internal standard is critical for the success of a qNMR experiment.[9][10] An ideal standard should:

  • Be of high, certified purity (≥99%).[9]

  • Be chemically stable and non-reactive with the analyte or solvent.[8]

  • Possess signals in an uncongested region of the spectrum.[8][9]

  • Have good solubility in the chosen deuterated solvent.[9][11]

  • Preferably have simple signals (e.g., singlets) for easy integration.[12]

For this compound in CDCl₃, 1,3,5-trimethoxybenzene is a suitable internal standard. It provides a sharp singlet for the aromatic protons around 6.1 ppm and another for the methoxy groups around 3.8 ppm, which are less likely to overlap with the analyte signals.

2. Sample Preparation:

  • Using a high-precision balance (readability to 0.01 mg or better), accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube.[13]

  • Accurately weigh approximately 10-15 mg of the chosen internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same NMR tube.

  • Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution by gentle vortexing.

3. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz).

  • Ensure proper shimming to achieve good line shape and resolution.

  • Crucial Quantitative Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being integrated. A conservative value of 30-60 seconds is often sufficient for small molecules.

    • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation of all signals.[8]

    • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated is recommended for high precision).[14]

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Manually phase the spectrum carefully to ensure all peaks have a pure absorption line shape.[8]

  • Apply a baseline correction to ensure a flat baseline across the spectrum.[13]

  • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the vinylic protons) and a signal from the internal standard.

  • The purity of the analyte (Purityₐ) can be calculated using the following equation:[8][14]

    Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • Purity: Purity of the standard

    • a: Analyte

    • std: Internal Standard

Section 3: Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Comparative Analysis Overview
FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Signal area is proportional to the number of nuclei.Separation based on partitioning between mobile and stationary phases; detection by UV absorbance.Separation based on volatility and interaction with a stationary phase; detection by mass-to-charge ratio.
Quantification Absolute quantification against an internal standard without a specific analyte standard.[14]Requires a reference standard of the analyte for accurate quantification (calibration curve).Requires a reference standard of the analyte for accurate quantification.
Analyte Suitability Requires solubility in deuterated solvents.[8]Suitable for non-volatile and thermally labile compounds.[16]Requires the analyte to be volatile and thermally stable.[16][17]
Sensitivity Relatively lower sensitivity compared to chromatographic methods.[18][19]High sensitivity (µg/mL to ng/mL range).Very high sensitivity (ng/mL to pg/mL range).
Structural Info Provides detailed structural information.Provides minimal structural information.Provides mass fragmentation patterns for structural elucidation.
Matrix Effects Minimal matrix effects.[19]Can be susceptible to matrix effects affecting peak shape and retention.Can be affected by matrix components in the injector or column.[19]
Rationale for Method Selection
  • For Primary Purity Assignment: qNMR is the superior choice as it is a primary method that does not require a pre-certified standard of this compound. This is particularly valuable when dealing with new chemical entities.

  • For Detecting Trace Impurities: HPLC-UV and GC-MS offer higher sensitivity and are better suited for detecting and quantifying impurities at very low levels (e.g., <0.1%).[18][19]

  • For Volatile Impurities: GC-MS is the gold standard for identifying and quantifying residual solvents or other volatile impurities that may be present from the synthesis.[16]

The relationship between these analytical techniques can be visualized as a system of orthogonal checks.

Orthogonal_Methods qNMR qNMR (Primary Purity) Analyte Analyte Purity Validation qNMR->Analyte Confirms Structure & Assay HPLC HPLC-UV (Non-volatile Impurities) HPLC->Analyte Quantifies Related Substances GCMS GC-MS (Volatile Impurities) GCMS->Analyte Identifies Residual Solvents

Caption: Orthogonal approach to purity validation.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as a robust, accurate, and primary analytical method. It provides direct, unbiased quantification without the need for an identical reference standard, making it invaluable for the characterization of new chemical entities. While chromatographic methods like HPLC and GC-MS are indispensable for their superior sensitivity in detecting trace and volatile impurities, qNMR provides the foundational, absolute purity value. A comprehensive validation strategy should leverage these techniques orthogonally, using qNMR to assign the primary purity value and chromatography to profile specific impurity classes. This integrated approach ensures the highest level of confidence in the quality and integrity of the compound, a critical requirement for advancing drug development programs.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010). Journal of Pharmaceutical and Biomedical Analysis.
  • A Guide to Quantit
  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025).
  • Quantitative NMR (qNMR)
  • Internal Standard for qNMR. (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
  • Quantitative NMR Spectroscopy. (n.d.). University of Illinois Urbana-Champaign.
  • Decahydroisoquinoline. (n.d.). PubChem.
  • Advanced Purification Methods-HPLC, GC-MS & NMR Explained for API Quality Control. (n.d.). SlideShare.
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021). Reddit.
  • cis-Decahydroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Conformational equilibria in cis-decahydroisoquinoline and C-methyl derivatives: studies using 13C and 1H magnetic resonance spectroscopy. (1979). Journal of the Chemical Society, Perkin Transactions 2.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025). Drawell.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantit
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020).
  • GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol. (n.d.). Benchchem.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one is a pharmacologically relevant building block, often utilized in the synthesis of peptidomimetics or CNS-active agents. Its structure combines a lipophilic decahydroisoquinoline ring with a reactive acrylamide (prop-2-en-1-one) moiety.

Operational Hazard: The primary disposal concern is the acrylamide functionality . This group acts as a Michael acceptor, making the compound an electrophile capable of alkylating biological nucleophiles (DNA, proteins). Consequently, it must be managed as a potential neurotoxin, carcinogen, and skin sensitizer .

Chemical Hazard Classification Table
FeatureHazard DescriptionOperational Implication
Functional Group

-Unsaturated Amide (Acrylamide)
High Reactivity: Prone to radical polymerization and Michael addition.
Toxicity Class Select Carcinogen / NeurotoxinZero Tolerance: No drain disposal. Double-gloving required.
Physical State Waxy Solid or Viscous OilSticky Residue: Hard to clean; requires organic solvents (acetone/EtOH).
Stability Heat/Light SensitiveStorage: Keep cold (

C) to prevent spontaneous polymerization.

Waste Stream Decision Matrix

Effective disposal requires immediate segregation at the point of generation. The following logic flow ensures compliance with standard Environmental Health & Safety (EHS) protocols for cytotoxic/reactive organics.

DisposalMatrix cluster_warning CRITICAL WARNING Start Waste Generation Source TypeCheck Determine Physical State Start->TypeCheck SolidWaste Solid Waste (Gloves, Weigh Boats, Silica) TypeCheck->SolidWaste Consumables LiquidWaste Liquid Waste (Mother Liquors, Solvents) TypeCheck->LiquidWaste Solutions PureSubstance Pure/Bulk Substance (Expired/Degraded) TypeCheck->PureSubstance Stock SolidBin Stream A: Solid Hazardous (Double-bagged, Label: Toxic) SolidWaste->SolidBin Segregate LiquidBin Stream B: Non-Halogenated Organic (No Oxidizers!) LiquidWaste->LiquidBin Solvent Compatible? LabPack Stream C: Lab Pack (Surrender to EHS in original vial) PureSubstance->LabPack Do Not Dissolve WarnText Do NOT mix with Strong Oxidizers (Nitric/Perchloric Acid) Risk of violent polymerization

Figure 1: Decision matrix for segregating acrylamide-derivative waste streams. Note the strict separation from oxidizing acids.

Detailed Disposal Protocols

Protocol A: Solid Waste (Consumables & Contaminated Debris)

Applicability: Gloves, paper towels, weighing boats, and silica gel from flash chromatography.

  • Segregation: Do not mix with general lab trash. Use a dedicated wide-mouth jar or biohazard-style bag labeled "Hazardous Solid Waste - Acrylamide Contaminated."

  • Containment:

    • Place all sharp objects (needles/glass) in a puncture-proof sharps container first.

    • Double-bag soft waste (gloves/tissues) in thick polyethylene bags (min 2 mil thickness).

  • Labeling: Tag with the full chemical name: this compound. Add hazard checkboxes: Toxic , Carcinogen .[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from workups, rotary evaporator traps, and HPLC waste.

  • Solvent Compatibility Check: Ensure the waste container is High-Density Polyethylene (HDPE) or Glass.

    • Scientific Rationale: Acrylamides can soften certain low-grade plastics over time.

  • Segregation: Pour into the Non-Halogenated Organic waste stream (assuming standard solvents like EtOAc/Hexane/Methanol were used).

    • CRITICAL: If the solvent system contains Chloroform/DCM, use the Halogenated stream.

  • Stabilization (Optional but Recommended): If the waste solution contains high concentrations (>10%) of the monomer, add a small amount of radical inhibitor (e.g., Hydroquinone) to prevent polymerization inside the waste drum, which can generate heat and pressure.

Protocol C: Spill Management & Decontamination

Scenario: Powder spill on the benchtop or floor.

The "Wet-Wipe" Method: Dry sweeping creates dust aerosols, which are a severe inhalation hazard.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder is airborne).

  • Dampen: Gently cover the spill with paper towels soaked in water. This prevents dust dispersion.[2][3]

  • Chemical Deactivation (The Persulfate Method):

    • Acrylamides can be polymerized into safer solids in situ.

    • Apply a solution of 1.6% Potassium Persulfate followed by 1.6% Sodium Metabisulfite to the spill area.[3]

    • Mechanism:[3][4] This initiates radical polymerization, converting the toxic monomer into a relatively inert polymer (polyacrylamide derivative).

    • Allow to sit for 15–30 minutes.

  • Cleanup: Wipe up the resulting sludge/gel.[3] Place all materials in the Hazardous Solid Waste container.

  • Final Wash: Clean the surface with ethanol or acetone (to dissolve the lipophilic decahydroisoquinoline core) followed by soap and water.

Emergency Signaling Pathways

In the event of exposure, the biological response mechanism dictates the immediate first aid. The acrylamide moiety targets nerve terminals; therefore, speed is critical to prevent axonopathy.

ExposureResponse Exposure Exposure Event (Skin/Eye/Inhalation) Skin Dermal Contact Exposure->Skin Eye Ocular Contact Exposure->Eye Action2 Remove Contaminated Clothing Skin->Action2 Action1 15-Min Flush (Water/Saline) Eye->Action1 Medical Seek Medical Attention (Bring SDS) Action1->Medical Action2->Action1 Mechanism Mechanism of Harm: Covalent adduct formation with nerve proteins Medical->Mechanism Physician Info

Figure 2: Emergency response workflow emphasizing immediate dilution and decontamination.

Scientific Validation & Storage

Why not just use Bleach?

While bleach (sodium hypochlorite) is a common decontaminant, it is NOT recommended as the primary neutralizer for acrylamides without specific concentration controls. Strong oxidizers can react violently with the amine functionality of the decahydroisoquinoline, potentially releasing chloramines or causing rapid, exothermic polymerization. The Persulfate/Metabisulfite method (cited in Protocol C) is the validated industry standard for acrylamide polymerization/neutralization [1].

Storage for Stability

To minimize disposal frequency due to degradation:

  • Temperature: Store at

    
     to 
    
    
    
    .
  • Inhibitors: Commercial preparations often contain traces of hydroquinone monomethyl ether (MEHQ). Do not remove this inhibitor unless necessary for the reaction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • PubChem. (n.d.). Compound Summary: Acrylamide (Mechanism of Toxicity).

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A Comprehensive Guide to the Safe Handling of 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Decahydroisoquinolin-2-yl)prop-2-en-1-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, drawing upon established best practices for its constituent chemical motifs: the reactive acrylamide group and the irritant decahydroisoquinoline core.

I. Hazard Assessment: A Dual-Threat Compound

This compound is a molecule that presents a dual hazard profile due to its distinct chemical components. Understanding these is critical to appreciating the rationale behind the recommended safety protocols.

  • The Acrylamide Moiety: The prop-2-en-1-one, or acrylamide, functional group is a known reactive species. Acrylamides are classified as probable human carcinogens (Group 2A) and can cause damage to the central and peripheral nervous systems with prolonged or repeated exposure.[1] In the body, acrylamide is metabolized to glycidamide, a compound that can cause mutations and damage to DNA.[1] Furthermore, acrylamide monomers can be absorbed through the skin and are potent irritants and allergens.[2][3] Uncontrolled polymerization can also be a hazard, as it may occur explosively if heated.[4]

  • The Decahydroisoquinoline Core: Decahydroisoquinoline is a saturated bicyclic amine. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation upon exposure.[5][6][7] While not as acutely toxic as the acrylamide portion, its irritant properties necessitate careful handling to avoid contact.

The combination of these two functional groups in a single molecule requires a stringent and multi-faceted approach to personal protective equipment (PPE) and handling procedures.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecifications & Rationale
Gloves Double gloving with nitrile gloves is mandatory. Acrylate and methacrylate monomers are known to penetrate standard latex and vinyl gloves rapidly.[3] Nitrile gloves offer better resistance, and double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Butyl or nitrile rubber gloves are recommended, but should be replaced immediately if splashed.[8]
Eye Protection Chemical splash goggles are required at all times. Standard safety glasses do not provide adequate protection from splashes.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9][10]
Lab Coat A fully buttoned lab coat with sleeves extending to the wrists must be worn. This protects the skin on the arms and torso from accidental contact.[4]
Additional Protection For tasks with a higher risk of exposure to liquid suspensions or dry particles, such as weighing or preparing concentrated solutions, Tyvek sleeves and/or gowns are recommended. [4] These provide an airtight, non-woven barrier.
Respiratory Protection Work with this compound, especially in powdered form or when aerosols may be generated, must be conducted in a certified chemical fume hood. [4] If engineering controls like a fume hood are not feasible, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[9][11]
III. Operational Plan: From Receipt to Reaction

Safe handling of this compound requires a systematic approach at every stage of its use in the laboratory.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Spill Control cluster_disposal Waste Disposal Receipt Receive in shatter-resistant, sealed container Storage Store in a cool, well-ventilated area away from heat, light, and incompatibles (oxidizers, acids, bases) Receipt->Storage Weighing Weigh in a fume hood. Use disposable weigh boats. SolutionPrep Prepare solutions in a fume hood. Use bench pads. Weighing->SolutionPrep Reaction Conduct reactions in a fume hood with appropriate shielding. SolutionPrep->Reaction Decontamination Wipe down work surfaces with a detergent and water solution. Reaction->Decontamination WasteCollection Collect all contaminated materials (gloves, tips, etc.) in a designated, sealed hazardous waste container. Reaction->WasteCollection Spill For spills, absorb with inert material and collect in a sealed container for hazardous waste disposal. Disposal Dispose of as hazardous chemical waste through the institution's Environmental Health & Safety (EHS) office. WasteCollection->Disposal cluster_waste_streams Waste Generation cluster_containment Containment cluster_disposal_path Final Disposal SolidWaste Contaminated Solids (gloves, weigh boats, paper towels, etc.) SolidContainer Designated, labeled, and sealed hazardous waste container for solids. SolidWaste->SolidContainer LiquidWaste Unused solutions, reaction mixtures, and solvent rinses LiquidContainer Designated, labeled, and sealed hazardous waste container for liquids. LiquidWaste->LiquidContainer Glassware Contaminated Glassware GlasswareDecon Rinse with a suitable solvent; collect rinse as liquid waste. Then wash normally. Glassware->GlasswareDecon EHS Contact Environmental Health & Safety (EHS) for hazardous waste pickup. SolidContainer->EHS LiquidContainer->EHS

Caption: Waste disposal pathway for this compound.

  • Hazardous Waste Classification: Due to the presence of the acrylamide group, this compound and any materials contaminated with it must be treated as hazardous waste. [4][12]Do not dispose of this chemical down the sink or in the regular trash. [4]

  • Waste Collection:

    • Solid Waste: All disposable items that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and contaminated paper towels, must be collected in a designated, clearly labeled, and sealed hazardous waste container. [13] * Liquid Waste: Unused solutions, reaction quenching solutions, and solvent rinses used for decontamination should be collected in a separate, clearly labeled, and sealed hazardous waste container for liquids.

    • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

  • Final Disposal:

    • All hazardous waste containers must be properly labeled with the chemical name and associated hazards.

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. [4][12]Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

  • Acrylamide - STOP Carcinogens at work. (n.d.). European Trade Union Institute. Retrieved February 25, 2026, from [Link]

  • Acrylamide - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health. Retrieved February 25, 2026, from [Link]

  • Hazardous Waste Guidelines - UCSD Biological Sciences. (n.d.). University of California San Diego. Retrieved February 25, 2026, from [Link]

  • Decahydroisoquinoline - Grokipedia. (n.d.). Grokipedia. Retrieved February 25, 2026, from [Link]

  • Polyacrylamide Gel Disposal - safety.pitt.edu. (2019, September 23). University of Pittsburgh. Retrieved February 25, 2026, from [Link]

  • Acute risks associated with acrylamide in food. (n.d.). Food Science and Technology. Retrieved February 25, 2026, from [Link]

  • Decahydroisoquinoline | C9H17N | CID 97812 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf. (2012, September). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • VINYL METHYL KETONE, 95% - Gelest, Inc. (2015, January 26). Gelest, Inc. Retrieved February 25, 2026, from [Link]

  • Acrylamide in food - EFSA. (2015, June 4). European Food Safety Authority. Retrieved February 25, 2026, from [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection - Hourglass International, Inc. (2012, August 22). Hourglass International, Inc. Retrieved February 25, 2026, from [Link]

  • Decahydroisoquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. (n.d.). Methacrylate Producers Association, Inc. Retrieved February 25, 2026, from [Link]

  • material safety data sheet acrylic monomer self polymerized dpddfs-003 - New Stetic. (2009, December 30). New Stetic. Retrieved February 25, 2026, from [Link]

  • (PDF) Permeability of different types of medical protective gloves to acrylic monomers. (2003). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

  • SAFETY DATA SHEET - ChemDmart. (n.d.). ChemDmart. Retrieved February 25, 2026, from [Link]

  • Material Safety Data Sheet - Decahydroquinoline, 98%, Mixture of Cis and Trans - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved February 25, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.